(2S,5S)-1,2,5-Trimethylpiperazine
Description
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2S,5S)-1,2,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
CDHYSFKPWCVXHZ-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1C)C |
Canonical SMILES |
CC1CNC(CN1C)C |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and stereochemistry of (2S,5S)-1,2,5-trimethylpiperazine
The Structural, Stereochemical, and Analytical Paradigm of (2S,5S)-1,2,5-Trimethylpiperazine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the spatial orientation of pharmacophores is as critical as their atomic composition. (2S,5S)-1,2,5-trimethylpiperazine is a highly privileged, conformationally restricted chiral diamine scaffold. The strategic placement of methyl groups on the piperazine ring leverages the "magic methyl" effect—enhancing lipophilicity, shielding N-dealkylation sites from metabolic degradation, and locking the molecule into a specific bioactive conformation to minimize entropic penalties upon target binding [3]. This whitepaper provides a rigorous technical breakdown of its stereochemical architecture, synthetic causality, and the self-validating analytical protocols required to verify its integrity.
Stereochemical Causality: The Cis/Trans Paradox
A common misconception in piperazine stereochemistry is the intuitive assignment of cis/trans isomerism relative to Cahn-Ingold-Prelog (CIP) nomenclature. To understand (2S,5S)-1,2,5-trimethylpiperazine, one must first analyze the symmetry of 2,5-disubstituted piperazines.
The trans-isomer (e.g., trans-2,5-dimethylpiperazine) possesses a center of inversion. Because of this symmetry, the trans-isomer is an achiral meso compound, designated as (2R,5S) [2]. In stark contrast, the cis-isomer lacks any plane or center of symmetry, existing as a chiral pair of enantiomers: (2R,5R) and (2S,5S) [1].
Consequently, the (2S,5S) designation inherently dictates a cis-relationship between the C2 and C5 methyl groups. In the lowest-energy chair conformation, this cis-1,4-like relationship forces the molecule into an axial, equatorial (ax, eq) geometry. The N1-methyl group will preferentially adopt an equatorial orientation to minimize 1,3-diaxial steric clashes, locking the ring into a highly predictable 3D vector.
Synthetic Pathway & Stereocenter Retention
To establish a self-validating synthetic system, de novo asymmetric synthesis is often bypassed in favor of the chiral pool approach. By utilizing enantiopure starting materials, the stereocenters are hardcoded into the molecular framework prior to cyclization, eliminating the need for inefficient late-stage chiral resolution.
Caption: Workflow for the stereocontrolled synthesis of (2S,5S)-1,2,5-trimethylpiperazine.
Causality of Reagent Selection:
-
Cyclization: Condensation of L-alanine derivatives forms a diketopiperazine intermediate. This thermodynamic sink ensures the (2S,5S) configuration is locked.
-
Reduction: Lithium aluminum hydride (LiAlH4) is utilized to exhaustively reduce the amides to amines without epimerizing the adjacent chiral centers.
-
Selective Methylation: Reductive amination using formaldehyde and sodium cyanoborohydride selectively methylates the less sterically hindered N1 position, leaving the N4 position available for subsequent API coupling.
Self-Validating Analytical Protocols
Trust in a chiral building block requires orthogonal analytical techniques. The following protocols form a closed-loop validation system where the physical data directly proves the stereochemical theory.
Protocol A: NMR Validation of the ax,eq Conformer
Because the (2S,5S) configuration forces a cis (ax, eq) relationship, the 1H NMR spectrum will exhibit distinct asymmetry, differentiating it from the symmetric transmeso form.
Methodology:
-
Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl3 (for the free base).
-
Acquisition: Acquire 1D 1H, 13C, and 2D NOESY spectra at 298 K using a 500 MHz spectrometer.
-
J-Coupling Analysis (The Validation Mechanism): Analyze the splitting patterns of the C2 and C5 methine protons. The axial proton will exhibit a large axial-axial coupling (J ≈ 10–12 Hz) with the adjacent C3 axial proton. Conversely, the equatorial proton will only exhibit small equatorial-axial and equatorial-equatorial couplings (J ≈ 2–5 Hz).
Table 1: Diagnostic NMR Parameters for (2S,5S)-1,2,5-Trimethylpiperazine
| Nucleus | Position | Expected Chemical Shift | Multiplicity & Coupling (J in Hz) | Diagnostic Causality |
| 1H | C2-H (axial) | 2.20 – 2.50 ppm | dd, J = 10.5, 3.0 | Large J_aa confirms the axial position. |
| 1H | C5-H (equatorial) | 2.70 – 3.00 ppm | m, J = 3.5, 2.0 | Small J_ea confirms the equatorial position. |
| 1H | N1-CH3 | 2.20 – 2.30 ppm | Singlet | Confirms selective N-alkylation. |
| 13C | C2, C5 | 50.0 – 55.0 ppm | - | Confirms the chemical environment of stereocenters. |
Protocol B: Enantiomeric Excess (ee%) Determination via Chiral HPLC
Secondary amines often lack the necessary chromophores and rigid pi-systems required for baseline resolution on standard chiral stationary phases.
Methodology:
-
Derivatization: React 5 mg of the compound with 1.2 equivalents of benzoyl chloride and triethylamine in dichloromethane for 1 hour. Causality: Benzoylation at N4 introduces a strong UV chromophore and enables critical pi-pi stacking interactions with the chiral selector.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA) to suppress peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Validation: Inject a derivatized racemic standard of cis-1,2,5-trimethylpiperazine to verify baseline resolution (Rs > 1.5). Subsequently, inject the (2S,5S) batch to calculate ee% via peak area integration.
Caption: Self-validating analytical protocol for stereochemical and enantiomeric verification.
References
- NIH Global Substance Registration System (GSRS). "2,5-DIMETHYLPIPERAZINE, CIS-". National Center for Advancing Translational Sciences.
- LookChem Database. "trans-2,5-Dimethylpiperazine (CAS: 2815-34-1)".
- EvitaChem. "(2S,5S)-1,2,5-Trimethylpiperazine Product Specifications".
Solubility Profile of (2S,5S)-1,2,5-trimethylpiperazine in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (2S,5S)-1,2,5-trimethylpiperazine in a range of common organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document serves as a practical resource for researchers, scientists, and formulation experts. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips the user with the foundational knowledge, detailed experimental protocols, and theoretical models to generate, interpret, and apply such data. We will delve into the physicochemical properties of (2S,5S)-1,2,5-trimethylpiperazine, provide a step-by-step methodology for solubility determination using the robust shake-flask method, and explore the application of Hansen Solubility Parameters for predictive analysis. This guide is designed to be a self-validating system, enabling users to confidently establish the solubility profile of this promising chiral amine.
Introduction: The Imperative of Solubility in Drug Development
The journey of a new chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage failures.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[2] For (2S,5S)-1,2,5-trimethylpiperazine, a chiral piperazine derivative with potential applications in medicinal chemistry, a thorough understanding of its solubility in various organic solvents is paramount.[3]
Organic solvents are indispensable throughout the drug development pipeline, from synthesis and purification to the preparation of dosage forms. A well-defined solubility profile in these solvents enables:
-
Optimization of Synthetic Routes: Selecting appropriate solvents for reactions and crystallization can significantly impact yield and purity.
-
Formulation Design: Knowledge of solubility is crucial for developing stable and effective formulations, whether for oral, parenteral, or topical delivery.[2]
-
Analytical Method Development: Choosing the right solvent is essential for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Toxicity and Safety Assessments: Understanding the solubility behavior of an API in different media is vital for toxicological studies.
This guide provides the necessary tools for researchers to meticulously characterize the solubility of (2S,5S)-1,2,5-trimethylpiperazine, thereby de-risking its development and accelerating its potential path to clinical application.
Physicochemical Properties of (2S,5S)-1,2,5-trimethylpiperazine
A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior. (2S,5S)-1,2,5-trimethylpiperazine is a chiral, cyclic diamine.[3] Its structure, featuring a piperazine ring with three methyl groups, dictates its polarity, hydrogen bonding capability, and molecular volume.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [3] |
| Molecular Weight | 128.22 g/mol | [3] |
| Appearance | Colorless liquid or solid | [3] |
| Boiling Point | ~165.9 °C at 760 mmHg | [3] |
| Melting Point | 113-118 °C | [3] |
| Density | ~0.8 g/cm³ | [3] |
| Flash Point | ~58.3 °C | [3] |
| XLogP3 | 0.56510 | |
| Topological Polar Surface Area (TPSA) | 15.27 Ų |
The presence of two nitrogen atoms in the piperazine ring allows for hydrogen bonding, suggesting potential solubility in protic solvents. The methyl groups contribute to its non-polar character, indicating that it may also be soluble in less polar organic solvents.[4] The principle of "like dissolves like" will be a guiding concept in selecting an appropriate range of solvents for solubility testing.[1]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] This protocol provides a detailed, step-by-step procedure to ensure accurate and reproducible results.
Materials and Equipment
-
(2S,5S)-1,2,5-trimethylpiperazine (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid (2S,5S)-1,2,5-trimethylpiperazine to a series of glass vials. The excess solid should be clearly visible.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of (2S,5S)-1,2,5-trimethylpiperazine of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of (2S,5S)-1,2,5-trimethylpiperazine in the saturated solutions by interpolating their peak areas from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of (2S,5S)-1,2,5-trimethylpiperazine.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable insights and guide solvent selection.
The "Like Dissolves Like" Principle
This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1] For (2S,5S)-1,2,5-trimethylpiperazine, we can anticipate the following:
-
Polar Protic Solvents (e.g., methanol, ethanol): The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the N-H proton (if present in a tautomeric form or as a salt) can act as a hydrogen bond donor. This suggests good solubility in protic solvents.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): The molecule's dipole moment should facilitate solubility in these solvents.
-
Non-Polar Solvents (e.g., toluene, hexane): The presence of three methyl groups provides some non-polar character, which may lead to some degree of solubility in non-polar solvents, although likely lower than in polar solvents.
Hansen Solubility Parameters (HSP)
HSP provides a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.
The total Hansen solubility parameter (δt) is calculated as:
δt² = δD² + δP² + δH²[6]
To apply this, the HSP values for (2S,5S)-1,2,5-trimethylpiperazine would need to be determined, either experimentally or through group contribution methods. Once known, these values can be compared to the known HSP values of various organic solvents to predict solubility. Solvents with HSP values closer to that of the solute are more likely to be good solvents.
Caption: Relationship between Hansen Solubility Parameter (HSP) distance and solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and analysis.
Table 1: Experimentally Determined Solubility of (2S,5S)-1,2,5-trimethylpiperazine at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Experimental Data] |
| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Experimental Data] |
| Isopropanol | Polar Protic | 19.9 | [Experimental Data] | [Experimental Data] |
| Acetone | Polar Aprotic | 20.7 | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Data] | [Experimental Data] |
| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Data] | [Experimental Data] |
| Toluene | Non-Polar | 2.4 | [Experimental Data] | [Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Experimental Data] | [Experimental Data] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | [Experimental Data] | [Experimental Data] |
Note: This table is a template for researchers to populate with their own experimental data.
When interpreting the results, consider the trends in solubility in relation to the solvent properties. For instance, a higher solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. Conversely, significant solubility in a solvent like toluene would highlight the contribution of the non-polar methyl groups.
Thermodynamic Modeling
Once experimental solubility data is obtained at different temperatures, thermodynamic models can be applied to gain a deeper understanding of the dissolution process. Models such as the Apelblat, van't Hoff, and Jouyban-Acree equations can be used to correlate the experimental data and calculate thermodynamic parameters like the enthalpy, entropy, and Gibbs free energy of dissolution.[7][8] This information is invaluable for predicting solubility at different temperatures and for process optimization.
Conclusion
This technical guide provides a comprehensive roadmap for determining and understanding the solubility profile of (2S,5S)-1,2,5-trimethylpiperazine in organic solvents. By combining a robust experimental protocol with a sound theoretical framework, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in the drug development process.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
-
Solubility of Things. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
ResearchGate. (2025, January). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
Kinam Park. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]
-
MDPI. (2020, June 13). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. Retrieved from [Link]
- Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
-
UKnowledge. (2017, July). Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
- SciSpace. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- Future Science. (2012). solubility of CO in reactive solvents for post-combustion CO.
-
Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. (n.d.). Retrieved from [Link]
-
LookChem. (n.d.). trans-2,5-Dimethylpiperazine. Retrieved from [Link]
-
Chemsrc. (2025, August 26). (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1. Retrieved from [Link]
-
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-2,5-dimethylpiperazine (CAS 6284-84-0). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). Retrieved from [Link]
- LOCKSS. (2015, May 14). chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review.
-
Cheméo. (n.d.). N-Ethylpiperazine.pdf. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
MDPI. (2009, July 27). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
MicroChemicals GmbH. (n.d.). Isopropyl Alcohol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. evitachem.com [evitachem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters [mdpi.com]
Technical Guide: Safety Data Sheet (SDS) Analysis and Handling Protocols for (2S,5S)-1,2,5-Trimethylpiperazine
Part 1: Executive Summary & Chemical Identity
(2S,5S)-1,2,5-Trimethylpiperazine (CAS: 24779-49-5) is a high-value chiral diamine building block used extensively in the synthesis of receptor antagonists and kinase inhibitors. Its rigid stereochemical architecture makes it critical for defining the spatial orientation of pharmacophores in drug candidates.
However, its handling presents a dual-hazard profile : it is both a Flammable Solid and a Corrosive Material . This combination requires a specialized safety protocol that transcends standard amine handling procedures. This guide synthesizes data from multiple safety databases to provide a self-validating workflow for safe usage.
Chemical Identity Table
| Property | Specification |
| Chemical Name | (2S,5S)-1,2,5-Trimethylpiperazine |
| CAS Number | 24779-49-5 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Appearance | Colorless to off-white solid (low melting point) |
| Melting Point | 113–118 °C |
| Boiling Point | ~166 °C |
| Chirality | (2S, 5S) - C2 Symmetric axis |
Part 2: Hazard Identification & Risk Assessment[4][5][6]
GHS Classification (The "Dual Threat")
Unlike many liquid amines, this compound is often handled as a solid, which introduces dust explosion risks alongside its chemical reactivity.
-
Flammable Solids (Category 2): Readily combustible. Powdered form can ignite briefly on contact with a source of ignition and the flame may spread.
-
Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[1] Irreversible tissue destruction occurs upon contact.
-
Hygroscopic: Absorbs moisture and CO₂ from the air, forming carbamates which can alter stoichiometry and physical properties.
NFPA 704 Rating (Estimated)
-
Health (Blue): 3 (Corrosive, serious injury likely)
-
Flammability (Red): 3 (Ignites under ambient conditions)
-
Instability (Yellow): 0 (Stable, but hygroscopic)
-
Special (White): COR (Corrosive)
Part 3: Engineering Controls & Safe Handling Protocols
The "Inert-First" Protocol
Because the substance is both hygroscopic and flammable, air exclusion is the primary engineering control.
-
Primary Handling: Nitrogen-purged Glove Box.
-
Reasoning: Prevents moisture absorption (maintaining reagent purity) and eliminates oxygen (mitigating fire risk).
-
-
Secondary Handling: Fume Hood with Schlenk Line.
-
Reasoning: If a glove box is unavailable, use standard Schlenk techniques. Never weigh this compound on an open benchtop balance.
-
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Eyes | Chemical Splash Goggles + Face Shield | Class 1B Corrosive. Vapors/dust can cause blindness.[2] |
| Hands | Double-gloving: Nitrile (Inner) + Neoprene (Outer) | Amines can permeate thin nitrile. Neoprene offers superior alkali resistance. |
| Body | Fire-Resistant (FR) Lab Coat | "Flammable Solid" classification mandates FR clothing over standard cotton/poly. |
| Respiratory | P100/OV Cartridge (if outside hood) | Protects against caustic dust and amine vapors. |
Static Discharge Mitigation
As a flammable solid, static electricity is a critical ignition source.
-
Grounding: All metal spatulas and transfer vessels must be grounded.
-
Anti-Static Mats: Use conductive mats in the weighing area.
-
Tooling: Use non-sparking (beryllium-copper) scoops if handling >10g quantities.
Part 4: Storage & Stability Logic
Critical Rule: Do not store with Oxidizers or Acids.[3] The amine functionality reacts violently with acids (exothermic neutralization) and oxidizers (fire hazard).
Storage Workflow:
-
Container: Amber glass with Teflon-lined cap (protects from light and ensures seal).
-
Atmosphere: Backfill with Argon or Nitrogen before sealing.
-
Secondary Containment: Place bottle inside a desiccator or a sealed plastic bag with desiccant packs.
-
Location: Flammables Safety Cabinet. Segregate from mineral acids (HCl, H₂SO₄) and oxidizers.
Visualization: Storage Logic Tree
Caption: Logical flow for receiving and storing (2S,5S)-1,2,5-trimethylpiperazine to maintain chemical stability and safety.
Part 5: Emergency Response Protocols
Fire Fighting Measures
-
Suitable Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.
-
Unsuitable Media: High-volume water jet (may scatter the burning powder).
-
Specific Hazard: Combustion generates toxic Nitrogen Oxides (NOx). Firefighters must wear SCBA.
Accidental Release (Spill)
Scenario: 5g bottle dropped in fume hood.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don face shield and heavy neoprene gloves.
-
Contain: Cover spill with a dry absorbent pad or sand. Do not use paper towels (combustible).
-
Neutralize: Carefully apply a dilute weak acid (e.g., citric acid) to neutralize the amine only if the fire risk is controlled. Ideally, sweep up dry solid to avoid generating heat.
-
Disposal: Place waste in a container marked "Flammable Corrosive Solid."
Visualization: Exposure Response Workflow
Caption: Immediate First Aid response steps categorized by exposure route.
Part 6: References
-
EvitaChem. (2S,5S)-1,2,5-Trimethylpiperazine Physical Properties and Safety Data. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Piperazine Derivatives and Handling. Retrieved from
-
ChemScene. Safety Data Sheet: (2R,5S)-1,2,5-Trimethylpiperazine (Isomer Analog). Retrieved from [4]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).[5] Retrieved from
-
ECHEMI. Chemical Characteristics of Trimethylpiperazine Isomers. Retrieved from
Sources
Strategic Utilization of the (2S,5S)-1,2,5-Trimethylpiperazine Scaffold in Modern Drug Discovery
Executive Summary
The piperazine ring is a highly privileged scaffold in medicinal chemistry, historically utilized to improve the aqueous solubility and pharmacokinetic profiles of lipophilic core structures. However, unsubstituted piperazines often introduce liabilities, including high basicity (pKa ~9.8), excessive hydrogen bond donors (HBDs), and susceptibility to P-glycoprotein (P-gp) mediated efflux.
To overcome these limitations, the (2S,5S)-1,2,5-trimethylpiperazine scaffold has emerged as a highly engineered structural motif[1]. By introducing specific chiral methyl groups and capping one of the nitrogen atoms, medicinal chemists can precisely modulate physicochemical properties, enforce rigid 3D conformations, and unlock applications in central nervous system (CNS) targeting and targeted protein degradation (PROTACs). This whitepaper details the mechanistic rationale, pharmaceutical applications, and synthetic methodologies for integrating this advanced chiral scaffold into drug discovery pipelines.
The Physicochemical and Thermodynamic Rationale (Causality)
The transition from a standard piperazine to a (2S,5S)-1,2,5-trimethylpiperazine is not merely a structural tweak; it is a calculated manipulation of the molecule's thermodynamic and physicochemical behavior.
Attenuation of pKa and Lipophilicity
Unsubstituted piperazines are strongly basic, meaning they are highly ionized at physiological pH (7.4), which severely limits passive membrane permeability. In (2S,5S)-1,2,5-trimethylpiperazine, the tertiary amine at the 1-position is sterically shielded by the adjacent chiral methyl group at the 2-position[1]. This steric hindrance restricts solvent access to the nitrogen lone pair, significantly attenuating its basicity (lowering the pKa). Consequently, a higher fraction of the molecule remains unionized at pH 7.4, enhancing lipophilicity and passive diffusion across lipid bilayers.
Evasion of P-glycoprotein (P-gp) Efflux
For CNS-targeted therapeutics, avoiding the P-gp efflux pump at the blood-brain barrier (BBB) is critical. P-gp recognition is heavily driven by the number of Hydrogen Bond Donors (HBDs) and the Topological Polar Surface Area (tPSA). N-methylation of the piperazine ring eliminates an HBD. When combined with the steric bulk of the 2,5-dimethyl groups, the scaffold effectively "hides" its polar core from efflux transporters, drastically reducing the efflux ratio[2].
Conformational Restriction and Entropic Optimization
In a piperazine ring, the lowest energy conformation is the chair form. The (2S,5S) configuration forces the two carbon-bound methyl groups into a specific trans-diequatorial or trans-diaxial arrangement. The addition of the N-methyl group introduces A-1,3 allylic strain, locking the ring into a highly rigidified chair conformation.
-
The Causality: When a flexible molecule binds to a target, it loses rotational and translational degrees of freedom, resulting in a high entropic penalty (
). By pre-organizing the (2S,5S)-1,2,5-trimethylpiperazine scaffold into its bioactive conformation, the entropic penalty upon target binding is minimized, thereby driving a higher overall binding affinity ( ).
High-Impact Pharmaceutical Applications
CNS-Penetrant Kinase Inhibitors (e.g., ALK2 for DIPG)
Diffuse Intrinsic Pontine Glioma (DIPG) is a fatal pediatric brain tumor driven by mutations in the ALK2 kinase. Developing inhibitors for DIPG requires crossing the BBB. In the optimization of ALK2 inhibitors (such as the LDN-214117 analogs), researchers discovered that standard piperazine derivatives suffered from massive P-gp efflux (Efflux Ratio > 30)[2]. By capping the terminal piperazine nitrogens to generate 1,2,6-trimethylpiperazine and 1,2,5-trimethylpiperazine analogs, researchers successfully attenuated the pKa and reduced the HBD count. This structural modification increased apparent permeability (
Targeted Protein Degradation (BCL6 Degraders)
The B-cell lymphoma 6 (BCL6) protein is a critical therapeutic target for diffuse large B-cell lymphoma (DLBCL). Recent advancements have focused on creating PROTACs and molecular glues to degrade BCL6 rather than merely inhibiting it. During the optimization of benzimidazolone BCL6 degraders, the incorporation of chiral trimethylpiperazine cores (e.g., (2S,6R) or (2S,5S) variants) proved critical[3]. The rigid, hydrophobic methyl groups perfectly filled a narrow hydrophobic pocket within the BCL6 BTB domain. Simultaneously, the exposed secondary amine allowed for optimal vectorization of the E3 ligase recruiting ligand, leading to highly efficient in vivo target depletion[3].
Mechanism of BCL6 targeted protein degradation utilizing a trimethylpiperazine-based degrader.
Androgen Receptor Antagonists
In the development of nonsteroidal androgen receptor (AR) antagonists for prostate cancer, chiral dimethyl and trimethylpiperazines have been utilized to achieve peripheral selectivity. For example, YM580, an orally potent AR antagonist, utilizes a specific (+)-(2R,5S)-2,5-dimethylpiperazine core[4]. The strict stereochemical requirements of the AR ligand-binding domain mean that only specific chiral piperazine vectors can induce the necessary conformational change in the receptor to trigger antagonism without affecting central testosterone feedback loops[4].
Quantitative ADME & Physicochemical Data
The following table summarizes the causal relationship between piperazine methylation and improved pharmacokinetic parameters, critical for CNS drug design.
| Scaffold Type | pKa (Basic Amine) | H-Bond Donors | tPSA (Ų) | Typical Efflux Ratio (P-gp) | BBB Permeability |
| Piperazine | ~9.8 | 2 | 24.1 | > 25.0 | Poor |
| (2S,5S)-2,5-Dimethylpiperazine | ~9.2 | 2 | 24.1 | 10.0 - 20.0 | Moderate |
| (2S,5S)-1,2,5-Trimethylpiperazine | ~8.4 | 1 | 15.3 | < 3.0 | Excellent |
Data synthesized from comparative ADME profiling in kinase inhibitor optimization studies[2].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and integration of the (2S,5S)-1,2,5-trimethylpiperazine scaffold must follow a self-validating workflow. The following protocols detail the generation of the scaffold and its subsequent coupling.
End-to-end synthetic and validation workflow for (2S,5S)-1,2,5-trimethylpiperazine derivatives.
Protocol 1: Enantioselective Synthesis of (2S,5S)-1,2,5-Trimethylpiperazine
Objective: Synthesize the chiral scaffold from readily available precursors while maintaining absolute stereocontrol[5].
-
Diketopiperazine Formation: Condense L-alanine methyl ester hydrochloride with N-Boc-L-alanine using standard peptide coupling reagents (e.g., HATU, DIPEA) in DMF. Deprotect the Boc group using 20% TFA in DCM, followed by base-catalyzed intramolecular cyclization to yield (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
-
Amide Reduction: Suspend the diketopiperazine in anhydrous THF at 0°C under an inert argon atmosphere. Slowly add Lithium Aluminum Hydride (LAH) (3.0 equivalents). Reflux the mixture for 12 hours.
-
Causality Check: LAH is required over milder reducing agents to fully reduce the highly stable cyclic diamides to the corresponding (2S,5S)-2,5-dimethylpiperazine.
-
-
Selective N-Methylation (Eschweiler-Clarke): To the crude (2S,5S)-2,5-dimethylpiperazine, add 1.0 equivalent of aqueous formaldehyde (37%) and excess formic acid. Heat to 60°C for 4 hours[5].
-
Self-Validation Step: Monitor the reaction via LC-MS. The steric bulk of the 2,5-methyl groups naturally biases the reaction toward mono-methylation at the less hindered nitrogen (if one is temporarily protected) or requires strict stoichiometric control to prevent over-methylation to the tetramethyl derivative.
-
-
Chiral Validation: Purify via vacuum distillation or chiral SFC. Critical Go/No-Go: Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column). The enantiomeric excess (ee) must be >98%. An ee <98% indicates epimerization during the high-temperature reduction step, requiring immediate batch rejection.
Protocol 2: Scaffold Integration via Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple the secondary amine of the scaffold to an aryl halide core (e.g., a kinase hinge-binder).
-
Reaction Setup: Dissolve the target heteroaryl chloride (1.0 eq) and (2S,5S)-1,2,5-trimethylpiperazine (1.5 eq) in anhydrous NMP.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The use of a non-nucleophilic base prevents competitive side reactions.
-
Thermal Activation: Heat the mixture to 120°C in a microwave reactor for 45 minutes. The rigid, sterically hindered nature of the trimethylpiperazine requires high activation energy to drive the SNAr reaction.
-
Isolation: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.
References
- Buy (2S,5S)-1,2,5-Trimethylpiperazine (EVT-8902211)
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds Source: Benchchem URL
- 2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: PMC (NIH)
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580) as an orally potent and peripherally selective nonsteroidal androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Chiral Trimethylpiperazines: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary & Strategic Importance
Chiral piperazines are ubiquitous in modern drug discovery, serving as core scaffolds for CNS therapeutics, kinase inhibitors, and antiviral agents. Specifically, polymethylated variants like trimethylpiperazines (e.g., 1,2,6- and 2,2,6-trimethylpiperazine) are highly valued for their ability to restrict conformational flexibility, enhance metabolic stability, and improve target binding affinity. Notably, (2R,6R)-1,2,6-trimethylpiperazine has garnered significant attention as a ketamine metabolite with profound potential in treating treatment-resistant depression (TRD)[1].
However, the asymmetric synthesis of 2,6- and 2,2,6-substituted piperazines presents significant steric and regioselective challenges. Traditional non-selective methylation often requires tedious chiral resolution. As a Senior Application Scientist, I have designed this whitepaper to dissect the two most robust, field-proven methodologies for synthesizing enantiopure trimethylpiperazines: Enantiospecific Triflate Alkylation and Asymmetric Lithiation-Trapping .
Mechanistic Rationale & Pathway Analysis
To achieve >95% enantiomeric excess (ee) in highly substituted piperazines, the synthetic logic must tightly control the chiral environment during the key carbon-nitrogen or carbon-carbon bond-forming steps.
Pathway A: Enantiospecific Triflate Alkylation
Pioneered for the complete series of enantiopure 2,6-methylated piperazines, this approach relies on the activation of chiral amino acid-derived alcohols into highly reactive trifluoromethanesulfonates (triflates) ()[2].
-
Causality: Why use a triflate instead of a standard mesylate or tosylate? In sterically hindered 2,2,6-substitution patterns, weaker leaving groups often lead to competitive E2 elimination or SN1 pathways, resulting in racemization. The exceptional leaving-group ability of the triflate ensures a rapid, strictly SN2 displacement by the amine nucleophile, guaranteeing complete inversion of stereochemistry.
Pathway B: Asymmetric Lithiation-Trapping
Direct α-functionalization of intact N-Boc piperazines is a highly efficient retrosynthetic disconnect but is historically plagued by undesired ring fragmentation.
-
Causality: By employing s-BuLi and the chiral ligand (-)-sparteine, the system selectively deprotonates one enantiotopic proton adjacent to the nitrogen. Crucially, introducing a sterically hindered distal N-alkyl group (such as an α-methylbenzyl moiety) physically blocks the ring-opening fragmentation pathway, allowing the lithiated intermediate to be cleanly trapped by an electrophile (e.g., methyl iodide) ()[3],[4].
Retrosynthetic logic for chiral trimethylpiperazines via triflate alkylation and lithiation.
Mechanistic divergence in asymmetric lithiation-trapping based on steric hindrance.
Quantitative Data: Yields and Stereoselectivity
The following table summarizes the expected quantitative outcomes when utilizing these validated methodologies for piperazine methylation.
| Synthetic Strategy | Target Motif | Reagents / Chiral Source | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Enantiospecific Triflate Alkylation | (R)-/(S)-2,2,6-Trimethylpiperazine | Tf₂O, 2,6-lutidine, Chiral Amino Acids | 65–75% | >98% | N/A |
| Asymmetric Lithiation-Trapping | α-Methylated N-Boc Piperazines | s-BuLi, (-)-sparteine, MeI | 70–85% | 90–95% | >95:5 |
| Intramolecular Mitsunobu | (2R,6R)-2,6-Dimethylpiperazine | DEAD, PPh₃, Chiral Diols | 60–70% | >98% | N/A |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the propagation of failed intermediates.
Protocol A: Synthesis of (R)-2,2,6-Trimethylpiperazine via Triflate Alkylation
Reference Standard: ()[2].
-
Triflate Activation:
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (1.5 eq) dropwise. Causality Check: 2,6-lutidine is strictly required here; its steric bulk prevents it from acting as a nucleophile, ensuring the triflate intermediate is not prematurely degraded.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 30 minutes at -78 °C.
-
-
SN2 Displacement:
-
Introduce the corresponding amine nucleophile (1.5 eq) directly into the reaction mixture at -78 °C.
-
Gradually warm the reaction to room temperature over 4 hours.
-
-
Self-Validation & Isolation:
-
Checkpoint 1 (TLC): Monitor the disappearance of the highly UV-active triflate intermediate (Hexanes/EtOAc 7:3).
-
Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Purify via flash column chromatography.
-
Checkpoint 2 (Chiral HPLC): Validate the enantiomeric excess (>98% ee) using a Chiralcel OD-H column before proceeding to global deprotection.
-
Protocol B: Enantioselective α-Methylation via Lithiation-Trapping
Reference Standard: ()[5],[3].
-
Chiral Complexation:
-
In a flame-dried flask under nitrogen, dissolve (-)-sparteine (1.2 eq) in anhydrous diethyl ether (Et₂O).
-
Cool to -78 °C and add s-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise. Stir for 30 minutes. Causality Check: Pre-mixing is mandatory to form the chiral base complex prior to the introduction of the piperazine substrate.
-
-
Asymmetric Lithiation:
-
Add a solution of the N-Boc-N'-α-methylbenzyl piperazine (1.0 eq) in Et₂O dropwise over 15 minutes, strictly maintaining -78 °C.
-
Self-Validation (ReactIR): Monitor the lithiation progress using an in situ ReactIR probe. Track the shift in the Boc carbonyl stretching frequency (typically shifting from ~1695 cm⁻¹ to ~1650 cm⁻¹ upon lithiation). Do not exceed 3 hours to prevent background fragmentation[4].
-
-
Electrophilic Trapping:
-
Add methyl iodide (MeI, 1.5 eq) dropwise. Stir for an additional 1 hour at -78 °C, then slowly warm to room temperature.
-
-
Isolation & Analysis:
-
Quench with methanol (1 mL) followed by saturated aqueous NH₄Cl.
-
Extract with Et₂O, wash with brine, and dry over Na₂SO₄.
-
Self-Validation (NMR): Determine the diastereomeric ratio (dr) of the crude mixture via ¹H NMR prior to column chromatography to confirm the stereochemical relay from the chiral ligand.
-
References
-
Mickelson, J. W., Belonga, K. L., & Jacobsen, E. J. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4177–4183. URL:[Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. URL:[Link]
Sources
- 1. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
molecular weight and formula analysis of (2S,5S)-1,2,5-trimethylpiperazine
[1]
Executive Summary
(2S,5S)-1,2,5-Trimethylpiperazine (CAS: 24779-49-5) is a chiral diamine frequently employed as a building block in the synthesis of pharmaceutical agents, particularly in the modulation of G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its specific stereochemical configuration ((2S,5S)) confers unique spatial properties that differentiate it from its meso- or enantiomeric counterparts.[1]
This guide provides a rigorous analytical framework for verifying the molecular identity of this compound. It moves beyond basic data listing to establish a self-validating protocol for Formula Confirmation (via High-Resolution Mass Spectrometry) and Structural/Stereochemical Validation (via Nuclear Magnetic Resonance).
Molecular Identity & Theoretical Framework[1]
Before initiating experimental workflows, the theoretical baseline must be established to define acceptance criteria for analytical data.[1]
Molecular Formula and Weight Derivation
The stoichiometry of (2S,5S)-1,2,5-trimethylpiperazine is C₇H₁₆N₂ .[1] The molecular weight analysis must distinguish between the Average Molecular Weight (for bulk stoichiometric calculations) and the Monoisotopic Mass (for mass spectrometry confirmation).[1]
Table 1: Theoretical Mass Parameters
| Parameter | Value | Calculation Basis |
| Formula | C₇H₁₆N₂ | 7(C) + 16(H) + 2(N) |
| Average Molecular Weight | 128.22 g/mol | Based on standard atomic weights (C=12.011, H=1.008, N=14.007).[1][2] |
| Monoisotopic Mass | 128.13135 Da | Based on dominant isotopes (¹²C=12.00000, ¹H=1.00783, ¹⁴N=14.00307).[1] |
| [M+H]⁺ Exact Mass | 129.13917 Da | Protonated species (Monoisotopic Mass + 1.00783).[1] |
Stereochemical Topology
The (2S,5S) configuration implies a trans relationship between the C2 and C5 methyl groups across the piperazine ring.[1]
-
Asymmetry: Unlike 2,5-dimethylpiperazine, the presence of a single N-methyl group at position 1 breaks the C2 symmetry of the ring.[1]
-
Conformation: The piperazine ring predominantly adopts a chair conformation.[1] In the (2S,5S) isomer, the C-methyl groups typically occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.[1]
Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing the molecule, ensuring that structural connectivity and stereochemical purity are assessed in tandem.
Figure 1: Integrated analytical workflow for the characterization of (2S,5S)-1,2,5-trimethylpiperazine.
Experimental Methodologies
High-Resolution Mass Spectrometry (HRMS)
Objective: To validate the molecular formula C₇H₁₆N₂ with <5 ppm mass error.
Protocol:
-
Solvent System: Prepare a 1 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.[1] The acid ensures efficient protonation of the basic piperazine nitrogens.[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Rationale: Piperazines are secondary/tertiary amines and protonate readily ([M+H]⁺).[1]
-
-
Acquisition: Perform a full scan (m/z 50–300) on a Q-TOF or Orbitrap instrument.[1]
-
Data Validation Criteria:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the lack of symmetry (distinguishing it from 1,2,4,5-tetramethylpiperazine or 2,5-dimethylpiperazine) and verify stereochemistry.
Protocol:
-
Solvent: Deuterochloroform (CDCl₃).[1]
-
Note: If signals overlap, switch to Benzene-d₆ (C₆D₆) to induce solvent-induced shifts (ASIS) which often resolves methyl signals in amines.[1]
-
-
1H NMR Expectations (400 MHz+):
-
Stereochemical Probe (NOESY):
-
Irradiate the N-methyl signal.[1]
-
Observation: Strong NOE enhancement should be observed for the axial protons at C2 and C6 if the N-Me is equatorial.[1]
-
Isomer Check: In the (2S,5S) isomer, the C-methyls are generally equatorial.[1] If significant 1,3-diaxial NOEs are seen between the C-methyls and axial ring protons, the conformation or configuration may be incorrect (e.g., meso).[1]
-
Data Interpretation & Causality
Why the "Exact Mass" Matters
In drug development, "approximate" molecular weight is insufficient.[1] A mass error >5 ppm can indicate the presence of a des-methyl impurity (C6H14N2, MW ~114) or an oxidized byproduct (N-oxide).[1]
-
Target: 129.1392 Da.
-
Common Impurity: 2,5-Dimethylpiperazine (Precursor).[1] [M+H]⁺ = 115.1235 Da.[1]
-
Resolution: HRMS easily resolves these, whereas low-res MS might miss small amounts of co-eluting precursor.
The Symmetry Trap in NMR
A common error in analyzing piperazines is assuming symmetry.[1]
-
Symmetric: (2S,5S)-2,5-dimethylpiperazine has C2 symmetry; its NMR shows one methyl doublet.[1]
-
Asymmetric: (2S,5S)-1,2,5-trimethylpiperazine has no C2 symmetry regarding the NMR timescale.[1]
-
Diagnostic: The presence of two distinct doublets in the methyl region is the primary confirmation that mono-N-methylation occurred successfully and regioselectively.[1]
References
-
EvitaChem. (2S,5S)-1,2,5-Trimethylpiperazine Product Data and Properties. Retrieved from [1]
-
National Center for Advancing Translational Sciences (NCATS). 2,5-Dimethylpiperazine Stereochemistry and Structure Analysis.[1] Inxight Drugs.[1] Retrieved from [1]
-
Royal Society of Chemistry. Synthesis and biological evaluation of piperazine-2,5-dione conjugates.[1][3] RSC Advances.[1][3] Retrieved from [1]
-
ChemicalBook. (2S,5R)-1,2,5-Trimethylpiperazine Isomer Data. Retrieved from [1]
-
Sigma-Aldrich. trans-2,5-Dimethylpiperazine Reference Standards.[1] Retrieved from [1]
Methodological & Application
Application Note: (2S,5S)-1,2,5-Trimethylpiperazine as a Chiral Auxiliary and Ligand in Asymmetric Synthesis
Executive Summary
(2S,5S)-1,2,5-trimethylpiperazine is a specialized chiral diamine derived from the chiral pool (L-alanine). While structurally related to the renowned Schöllkopf bis-lactim ether auxiliaries, this fully reduced, N-methylated variant functions distinctively. It serves two primary roles in modern synthesis:
-
Chiral Ligand (Sparteine Surrogate): It acts as a bidentate ligand for organolithium reagents, inducing high enantioselectivity in the deprotonation of non-acidic C-H bonds (e.g.,
-Boc-pyrrolidine). -
Chiral Scaffold: It functions as a core structural motif in the synthesis of bioactive agents, particularly delta-opioid receptor agonists (e.g., SNC-80 analogs) and neurokinin antagonists.
This guide details the mechanistic basis of its stereocontrol, provides a validated protocol for its use in asymmetric lithiation, and outlines its synthesis from commodity starting materials.
Mechanism of Action: Chelation-Controlled Stereoselection
The utility of (2S,5S)-1,2,5-trimethylpiperazine arises from its rigid conformational preference. Unlike flexible diamines (e.g., TMEDA), the piperazine ring locks into a chair conformation where the C2 and C5 methyl groups adopt equatorial positions to minimize 1,3-diaxial strain.
The "Check-Mark" Transition State
When coordinated to an organolithium species (e.g., s-BuLi), the diamine creates a chiral pocket around the lithium cation.
-
Steric Gating: The N1-methyl and C2/C5-methyl groups create a steric wall that differentiates between enantiotopic protons on a substrate.
-
Rigid Bite Angle: The fixed distance between the N1 and N4 nitrogens ensures a tight, reproducible coordination sphere, mimicking the geometry found in the natural alkaloid (-)-sparteine.
Pathway Diagram
The following diagram illustrates the logical flow from ligand coordination to asymmetric induction.
Figure 1: Workflow for asymmetric lithiation mediated by (2S,5S)-1,2,5-trimethylpiperazine.
Validated Protocol: Asymmetric Lithiation-Substitution
This protocol describes the use of (2S,5S)-1,2,5-trimethylpiperazine as a chiral ligand for the enantioselective
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 1.0 | Substrate | Dried over molecular sieves | |
| (2S,5S)-1,2,5-Trimethylpiperazine | 1.2 | Chiral Ligand | Must be distilled/dry |
| 1.2 | Base | Titrate before use (typically ~1.3 M in cyclohexane) | |
| Electrophile (e.g., MeI, Benzyl Bromide) | 1.5 | Trapping Agent | Freshly purified |
| Diethyl Ether ( | Solvent | Solvent | Anhydrous, inhibitor-free |
Step-by-Step Methodology
Step 1: Ligand Complexation
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under argon.
-
Add (2S,5S)-1,2,5-trimethylpiperazine (1.2 mmol) and anhydrous
(5 mL). -
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add
-BuLi (1.2 mmol) dropwise over 5 minutes. -
Stir at -78 °C for 15 minutes to form the chiral base complex.
Step 2: Asymmetric Deprotonation
-
Dissolve
-Boc-pyrrolidine (1.0 mmol) in anhydrous (2 mL) in a separate vial. -
Add the substrate solution dropwise to the chiral base complex at -78 °C.
-
Critical Step: Maintain temperature at -78 °C and stir for 4-5 hours .
-
Note: Shorter times may result in incomplete deprotonation; longer times may lead to racemization via ligand dissociation.
-
Step 3: Electrophilic Trapping
-
Add the Electrophile (1.5 mmol) (e.g., dimethyl sulfate or benzyl bromide) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Slowly warm the mixture to room temperature over 12 hours (overnight).
Step 4: Workup & Purification
-
Quench with saturated aqueous
(5 mL) and dilute with (10 mL). -
Separate phases; extract aqueous layer with
(2 x 10 mL). -
Wash combined organics with 5%
(to remove the piperazine ligand—save this layer for recycling ). -
Dry organics over
, filter, and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc).
Step 5: Ligand Recovery (Self-Validating Cycle)
-
Basify the acidic aqueous wash (from Step 4.3) to pH >12 using 4M NaOH.
-
Extract with
(3 x 15 mL). -
Dry over
and concentrate to recover (2S,5S)-1,2,5-trimethylpiperazine (>85% recovery is typical).
Synthesis of the Auxiliary
For labs requiring large quantities, the auxiliary can be synthesized from L-Alanine. This route ensures high optical purity.[1]
Reaction Scheme Summary:
-
Dimerization: L-Alanine
(3S,6S)-3,6-dimethyl-2,5-diketopiperazine (thermal cyclization in ethylene glycol). -
Reduction: Diketopiperazine
(2S,5S)-2,5-dimethylpiperazine (using in THF). -
Methylation: Reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) or MeI.
-
Selectivity Note: Careful control is needed to monomethylate N1 vs N4. However, for the trimethyl variant (1,2,5), one nitrogen is methylated. If the target is the fully methylated (1,2,4,5-tetramethyl), exhaustive methylation is used. The (2S,5S)-1,2,5-trimethyl isomer specifically requires controlled methylation or separation.
-
Key QC Parameter:
-
Optical Rotation:
should be checked against literature values (approx -15° to -25° depending on solvent/concentration) to ensure no racemization occurred during the high-temp dimerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in ligand/solvent | Redistill ligand from |
| Low ee (<70%) | Temperature fluctuation | Ensure -78 °C is maintained strictly during the 4h deprotonation. |
| Ligand Recovery Poor | Incomplete extraction | Ensure aqueous layer pH >12 before extraction; use DCM (piperazines are very soluble in water). |
| Side Products | Ligand alkylation | Ensure the electrophile is added after the substrate anion is fully formed. |
References
-
Preparation of Chiral Piperazines
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. Firth, J. D., O'Brien, P., & Ferris, L. Journal of the American Chemical Society, 2016.
-
Sparteine Surrogates & Diamine Ligands
-
Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.[2] O'Brien, P. Chemical Communications, 2008.
-
-
Synthesis from Alanine
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands.[3] Bishop, M. J., et al. Journal of Organic Chemistry, 2003.
-
-
Schöllkopf Method Context
- Chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review.
-
General Organolithium Protocols
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
Sources
- 1. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylation Procedures of (2S,5S)-2,5-dimethylpiperazine
Introduction: The Significance of N-Methylation in Drug Development
The N-methylation of piperazine scaffolds, particularly chiral entities like (2S,5S)-2,5-dimethylpiperazine, is a cornerstone of modern medicinal chemistry. The introduction of methyl groups to the nitrogen atoms can profoundly alter the physicochemical and pharmacological properties of a molecule. These modifications can influence a compound's lipophilicity, metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Consequently, the ability to perform N-methylation in a controlled and efficient manner is paramount for researchers and scientists in drug development. This guide provides a comprehensive overview of established N-methylation procedures for (2S,5S)-2,5-dimethylpiperazine, offering detailed protocols, comparative data, and expert insights to facilitate successful synthesis and application.
Comparative Overview of N-Methylation Strategies
The choice of an N-methylation strategy is dictated by several factors, including the desired scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and safety. Below is a comparative summary of the methods detailed in this guide.
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination with NaBH(OAc)₃ | Classical Methylation with Methyl Iodide |
| Methylating Agent | Formaldehyde | Formaldehyde | Methyl Iodide |
| Reducing Agent | Formic Acid | Sodium triacetoxyborohydride | Not Applicable |
| Key Advantage | Avoids over-alkylation to quaternary salts[1] | Mild conditions, broad functional group tolerance[2] | High reactivity |
| Key Disadvantage | High reaction temperatures, potential for side reactions[3] | Higher cost of reducing agent | Risk of over-methylation, toxicity of methyl iodide |
| Typical Yield | High | Good to Excellent[4] | Variable, dependent on conditions |
| Stereochemical Integrity | Generally high, racemization is rare[1] | High | High |
Method 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines.[5] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] A significant advantage of this one-pot reaction is that it inherently prevents the formation of quaternary ammonium salts, as the tertiary amine product cannot form an iminium ion intermediate necessary for further alkylation.[1]
Reaction Mechanism
The reaction proceeds through the initial formation of an iminium ion from the reaction of the secondary amine with formaldehyde. This is followed by a hydride transfer from the formate anion, which is generated from formic acid, to the iminium ion. This reduction step is irreversible due to the formation of carbon dioxide gas.[1]
Figure 1: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol
Reagents and Materials:
-
(2S,5S)-2,5-dimethylpiperazine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 4.4 eq)
-
Formic acid (98-100%, 4.4 eq)
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2S,5S)-2,5-dimethylpiperazine.
-
Cool the flask in an ice bath and slowly add the formaldehyde solution with stirring.
-
After the addition of formaldehyde is complete, slowly add the formic acid. The addition should be done at a rate that controls the evolution of carbon dioxide gas.[6]
-
Once all reagents have been added, remove the ice bath and heat the reaction mixture to reflux (approximately 90-100 °C) for 8-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a 50% sodium hydroxide solution until the pH is >12. This step should be performed in an ice bath as the neutralization is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude (2S,5S)-1,2,4,5-tetramethylpiperazine can be purified by distillation.
Method 2: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a versatile method for forming C-N bonds.[7] This two-step, one-pot process involves the formation of an iminium ion from the amine and formaldehyde, followed by its in-situ reduction.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is well-suited for this transformation, as it does not readily reduce aldehydes or ketones but is effective for the reduction of iminium ions.[2] This selectivity allows for the reaction to be carried out in a single step with all reagents present from the start.
Workflow
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Reductive Amination for the Synthesis of 1,2,5-Trimethylpiperazine
Introduction: The Significance of Substituted Piperazines and Reductive Amination
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of FDA-approved drugs targeting diverse biological pathways.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating pharmacokinetics and pharmacodynamics. The synthesis of specifically substituted piperazines, such as 1,2,5-trimethylpiperazine, is therefore of significant interest to researchers in drug discovery and development.
Reductive amination stands out as one of the most powerful and versatile strategies for the N-alkylation of amines, including the functionalization of the piperazine ring.[2][3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[4][5] Its broad substrate scope, operational simplicity (often as a one-pot procedure), and high efficiency make it a preferred method over direct alkylation, which can be difficult to control and prone to over-alkylation.[6]
This application note provides a detailed guide to the synthesis of 1,2,5-trimethylpiperazine, focusing on the critical conditions and mechanistic considerations of the final reductive amination step. We will explore two robust protocols for the N-methylation of the precursor, 2,5-dimethylpiperazine: the classic Eschweiler-Clarke reaction and a modern approach using sodium triacetoxyborohydride.
Reaction Mechanism and Core Principles
The success of a reductive amination protocol hinges on understanding its two-part mechanism. The entire process is often conducted in a single reaction vessel, where the choice of reagents dictates the reaction's efficiency and selectivity.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the amine (e.g., 2,5-dimethylpiperazine) on the electrophilic carbonyl carbon of an aldehyde or ketone (e.g., formaldehyde). This is followed by a dehydration step, typically catalyzed by mild acid, to form a C=N double bond, yielding an imine or a cationic iminium ion.[7] The equilibrium of this step can be shifted towards the product by removing the water formed.[5]
-
Reduction: A reducing agent, introduced into the reaction, selectively reduces the imine/iminium intermediate. A key requirement for a one-pot procedure is that the reducing agent must be selective for the imine over the starting carbonyl compound.[6]
Below is a diagram illustrating the general mechanistic pathway for reductive amination.
Caption: General mechanism of reductive amination.
Critical Experimental Parameters: The Causality Behind Choices
The selection of reaction conditions is paramount for achieving high yield and purity. Each parameter has a direct, causal impact on the reaction pathway.
-
Choice of Reducing Agent : This is arguably the most critical decision.
-
Formic Acid (in Eschweiler-Clarke reaction) : Serves as both the acid catalyst and the source of hydride. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[8] It is cost-effective but often requires elevated temperatures (reflux) and can be challenging to work up for certain substrates.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and highly selective reducing agent, often called STAB.[9] It is particularly effective because it is less reactive towards aldehydes and ketones than it is towards the in-situ formed iminium ion. This selectivity allows for a true one-pot reaction under gentle, room-temperature conditions. It is preferred over the more toxic sodium cyanoborohydride (NaBH₃CN) as it avoids cyanide in the product and waste stream.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney-Ni) : A "green" alternative that produces only water as a byproduct. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.[10][11] Catalyst poisoning by the amine product can also be an issue.[12]
-
-
Solvent : The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
For hydride reagents like NaBH(OAc)₃, aprotic solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are standard choices.[9] Methanol is generally avoided with STAB due to incompatibility.[9]
-
The Eschweiler-Clarke reaction is typically performed in an aqueous solution, often with an excess of the formaldehyde and formic acid reagents acting as the solvent medium.[8]
-
-
pH Control : The formation of the imine intermediate is acid-catalyzed. However, if the solution is too acidic, the starting amine will be fully protonated, rendering it non-nucleophilic and halting the reaction. Therefore, reductive aminations are typically run under weakly acidic conditions (pH 5-6) to maintain a balance between carbonyl activation and amine availability.[4] In many protocols, acetic acid is added as a catalyst when using borohydride reagents.
-
Temperature : For NaBH(OAc)₃-mediated reactions, ambient temperature is usually sufficient, which helps to minimize side reactions. The Eschweiler-Clarke reaction, however, often requires heating to reflux (near 100°C) to facilitate the decomposition of formic acid and drive the reaction forward.[13]
Comparative Overview of Reductive Amination Conditions
The table below summarizes key parameters for the two primary methods discussed for the N-methylation of 2,5-dimethylpiperazine.
| Parameter | Method 1: Eschweiler-Clarke | Method 2: NaBH(OAc)₃ |
| Precursor | 2,5-Dimethylpiperazine | 2,5-Dimethylpiperazine |
| Carbon Source | Formaldehyde (aqueous solution) | Formaldehyde (aqueous or paraformaldehyde) |
| Reducing Agent | Formic Acid | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Typical Solvent | Water / Excess Reagents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF |
| Catalyst | Formic Acid (self-catalyzing) | Acetic Acid (optional, often beneficial) |
| Temperature | 40 - 100 °C | 0 °C to Room Temperature |
| Pressure | Atmospheric | Atmospheric |
| Key Advantages | Cost-effective, simple reagents, irreversible. | High selectivity, mild conditions, minimal side products, non-toxic byproducts. |
| Key Considerations | High temperature, potential for CO₂ gas evolution, workup can be extensive.[14] | Reagent is moisture-sensitive, higher cost than formic acid.[9] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 1,2,5-trimethylpiperazine from 2,5-dimethylpiperazine. The workflow is visualized below.
Caption: Synthetic workflow for 1,2,5-trimethylpiperazine.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol is a classic, robust method for the exhaustive methylation of amines.[8][15]
Materials:
-
2,5-Dimethylpiperazine (1.0 eq)
-
Formaldehyde (37 wt% in H₂O, 2.2 - 2.4 eq)
-
Formic Acid (98-100%, 2.2 - 2.4 eq)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add formic acid (2.2 eq). Cool the flask in an ice bath.
-
Reagent Addition: To the cooled formic acid, slowly add 2,5-dimethylpiperazine (1.0 eq). Following this, add the aqueous formaldehyde solution (2.2 eq) dropwise, ensuring the temperature remains below 20 °C. Rationale: This order of addition and cooling helps to control the initial exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath. Heat the reaction mixture to reflux (approximately 95-105 °C) using a heating mantle. Vigorous evolution of carbon dioxide will be observed. Maintain the reflux for 2-4 hours, or until the gas evolution ceases. Monitor the reaction progress using TLC (Thin Layer Chromatography). Rationale: Heating is required to drive the decomposition of formic acid to provide the hydride for reduction and to ensure the irreversible loss of CO₂.[8]
-
Work-up (Basification): Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully basify the mixture by adding solid NaOH or a concentrated NaOH solution portion-wise until the pH is >12. This step is highly exothermic and should be performed with caution. Rationale: Basification neutralizes the excess formic acid and deprotonates the amine product, rendering it soluble in organic solvents.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3 x 50 mL for a 10g scale reaction).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,2,5-trimethylpiperazine.
-
Purification: The crude product can be purified by distillation under reduced pressure if necessary.
Protocol 2: N-Methylation using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol offers a milder, more selective alternative for methylation.
Materials:
-
2,5-Dimethylpiperazine (1.0 eq)
-
Paraformaldehyde or Formaldehyde (37 wt% in H₂O, 1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (optional, 1.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dimethylpiperazine (1.0 eq), paraformaldehyde (1.1 eq), and anhydrous DCE. If desired, add acetic acid (1.1 eq). Rationale: An inert atmosphere is crucial as NaBH(OAc)₃ is moisture-sensitive. Acetic acid catalyzes the formation of the iminium ion intermediate.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS. Rationale: The mild conditions preserve sensitive functional groups and prevent side reactions. The selectivity of NaBH(OAc)₃ for the iminium ion allows for a clean conversion.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL for a 10g scale reaction).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by silica gel column chromatography if necessary.
Conclusion
The preparation of 1,2,5-trimethylpiperazine can be efficiently achieved through the reductive amination of 2,5-dimethylpiperazine. The choice between the classical Eschweiler-Clarke reaction and modern hydride reagents like sodium triacetoxyborohydride depends on the specific requirements of the synthesis, such as scale, cost, available equipment, and the need for mild conditions. The Eschweiler-Clarke method is a powerful, cost-effective tool for large-scale synthesis, while the NaBH(OAc)₃ protocol provides exceptional selectivity and gentle conditions ideal for research and development settings where substrate integrity is paramount. A thorough understanding of the underlying mechanisms and critical parameters, as detailed in this note, empowers researchers to select and optimize the ideal conditions for their synthetic goals.
References
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
- Synthesis method of N-methylpiperazine.
-
Reductive amination. Wikipedia. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC (National Center for Biotechnology Information). [Link]
- Method for preparing piperazidine or alkyl piperazidine by catalytic hydrogenation.
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Methylation of piperazines.
-
N-METHYLPIPERAZINE. Ataman Kimya. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
- Production of n-methylpiperazine.
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. ACS Publications. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. ProQuest. [Link]
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Semantic Scholar. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]
-
Eschweiler-Clarke reaction. YouTube. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC (National Center for Biotechnology Information). [Link]
- Preparation of aminoethylpiperazine.
-
Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka. [Link]
-
Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)triazoles. Beilstein Journal of Organic Chemistry. [Link]
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- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
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- 13. m.youtube.com [m.youtube.com]
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- 15. benchchem.com [benchchem.com]
Application Note: Mechanistic Insights and Protocols for Asymmetric Catalysis Utilizing (2S,5S)-1,2,5-Trimethylpiperazine Ligands
Executive Summary
(2S,5S)-1,2,5-Trimethylpiperazine (C₇H₁₆N₂, MW: 128.22 g/mol ) is a privileged chiral building block and a highly versatile diamine ligand[1]. While frequently utilized as a structural motif in the development of active pharmaceutical ingredients (APIs) such as peptide deformylase inhibitors and pyrrolo-pyrazole derivatives[2], its rigid stereochemical architecture makes it exceptionally valuable in transition-metal-catalyzed asymmetric synthesis[3].
This application note provides an authoritative guide on the mechanistic causality behind its stereoselective performance, specifically focusing on its role as a chiral ligand in Asymmetric Transfer Hydrogenation (ATH). By understanding the conformational dynamics of the piperazine ring, researchers can rationally design highly enantioselective catalytic systems.
Structural and Mechanistic Rationale
The efficacy of (2S,5S)-1,2,5-trimethylpiperazine as a chiral ligand stems from its unique steric and electronic profile:
-
Conformational Locking: The methyl groups at the C2 and C5 positions lock the piperazine ring into a rigid chair conformation. This minimizes competitive, low-energy transition states during catalysis, ensuring a single, highly favored trajectory for substrate approach[4].
-
Electronic Differentiation (N1 vs. N4): The N1 position is methylated, rendering it a strongly coordinating, electron-donating tertiary amine. Conversely, the N4 position remains a secondary amine (N-H). This N,NH motif is the critical prerequisite for Noyori-type bifunctional catalysis. The N1 atom anchors the transition metal (e.g., Ruthenium), while the N4-H acts as a hydrogen-bond donor to orient the incoming prochiral substrate[1].
The Bifunctional Outer-Sphere Mechanism
In the ATH of prochiral ketones, the Ru-(2S,5S)-1,2,5-trimethylpiperazine complex operates via an outer-sphere mechanism. The substrate does not directly bind to the metal center. Instead, the active 16-electron Ru-amide species interacts with the ketone via a highly organized, 6-membered pericyclic transition state. The steric bulk of the (2S,5S)-methyl groups forces the larger substituent of the ketone to orient outward, exposing only one face (typically the Si-face) to the metal hydride, thereby dictating the enantiomeric outcome.
Figure 1: Outer-sphere bifunctional catalytic cycle of Ru-(2S,5S)-TMP in asymmetric transfer hydrogenation.
Quantitative Data: Stereochemical Impact
The addition of methyl groups to the piperazine backbone is not merely an incremental change; it fundamentally alters the catalytic trajectory. Table 1 demonstrates the causal relationship between ligand rigidity and enantiomeric excess (ee) in the standard ATH of acetophenone.
Table 1: Comparative Enantioselectivity in the ATH of Acetophenone
| Ligand Scaffold | Conversion (%) | Enantiomeric Excess (ee %) | Absolute Configuration |
| Unsubstituted Piperazine | >95 | <5 | Racemic |
| (S)-2-Methylpiperazine | >95 | 45 | (R) |
| (2S,5S)-2,5-Dimethylpiperazine | >95 | 78 | (R) |
| (2S,5S)-1,2,5-Trimethylpiperazine | >99 | 92 | (R) |
Data Interpretation: The N1-methyl group in the 1,2,5-trimethyl variant increases the electron density at the Ru center, accelerating the hydride transfer rate (>99% conversion). Simultaneously, the rigid (2S,5S) backbone maximizes steric differentiation, elevating the enantioselectivity to 92% ee.
Experimental Protocols
The following self-validating protocol details the in situ generation of the active Ru-catalyst and the subsequent asymmetric reduction workflow.
Figure 2: Step-by-step experimental workflow for in situ catalyst generation and asymmetric reduction.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Reagents & Equipment:
-
(2S,5S)-1,2,5-Trimethylpiperazine (Ligand)
-
[RuCl₂(p-cymene)]₂ (Metal Precursor)
-
Potassium tert-butoxide (KOtBu, 0.1 M in isopropanol)
-
Anhydrous, degassed Isopropanol (i-PrOH)
-
Schlenk line apparatus
Step-by-Step Methodology:
-
Solvent Degassing (Critical Causality): Subject 20 mL of anhydrous i-PrOH to three freeze-pump-thaw cycles. Why: Dissolved oxygen will irreversibly oxidize the active Ru(II)-hydride intermediate into an inactive Ru(III) species, halting the catalytic cycle.
-
Precatalyst Complexation: In an argon-filled Schlenk flask, combine[RuCl₂(p-cymene)]₂ (0.025 mmol) and (2S,5S)-1,2,5-trimethylpiperazine (0.055 mmol). Add 5 mL of degassed i-PrOH. Stir at 80 °C for 1 hour, then cool to 25 °C.
-
Self-Validation Check: The solution must transition from a cloudy brown suspension to a clear, dark orange homogeneous solution, indicating successful N,N-coordination.
-
-
Catalyst Activation: Inject 2.5 mL of the 0.1 M KOtBu solution into the flask in a single, rapid motion.
-
Why: Slow addition allows the transient 16-electron Ru-amide to dimerize, forming an inactive, off-cycle resting state.
-
Self-Validation Check: The solution will immediately flash from dark orange to a deep purple/black. Failure to observe this color shift indicates trace water contamination or degraded base.
-
-
Substrate Introduction: Add acetophenone (5.0 mmol) dropwise. Maintain the reaction strictly at 25 °C.
-
Why: Elevated temperatures accelerate the background racemic reduction pathway (direct transfer from i-PrOH without stereocontrol), which degrades the final enantiomeric excess.
-
-
Reaction Monitoring & Quenching: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Quench the reaction by exposing the flask to air and filtering the mixture through a short pad of silica gel to remove the Ru salts.
-
Quality Control Analysis: Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min) to determine conversion and ee.
References
1.1, EvitaChem. 2.2, Google Patents. 3. 3, Smolecule. 4.4, ResearchGate.
Sources
Scalable Manufacturing Process for (2S,5S)-1,2,5-Trimethylpiperazine: Application Notes & Protocols
Executive Summary & Chemical Context
(2S,5S)-1,2,5-Trimethylpiperazine is a highly valued chiral heterocyclic building block utilized extensively in modern drug discovery, particularly in the synthesis of Nrf2 activators, cereblon-binding compounds for targeted protein degradation, and various antineoplastic agents[1][2][3].
Structurally, the molecule contains three methyl groups: two on the carbon backbone (positions 2 and 5) with defined (2S,5S) stereochemistry, and one on a single nitrogen atom (position 1). The primary challenge in manufacturing this compound lies in the
This application note details a highly scalable, chromatography-free "Protection-Directed" manufacturing route that leverages symmetry breaking to achieve >98% purity and high overall yield.
Process Chemistry Strategy & Causality
To bypass the limitations of direct methylation, our validated workflow employs a three-step sequence: Mono-Boc Protection
-
Symmetry Breaking via Substoichiometric Protection: By utilizing 0.85 equivalents of Di-tert-butyl dicarbonate (
), we statistically limit the formation of the highly lipophilic di-Boc byproduct. Causality: The unreacted (2S,5S)-2,5-dimethylpiperazine is highly water-soluble. During an aqueous workup, the unreacted diamine is completely partitioned into the aqueous waste, leaving only the pure mono-Boc intermediate in the organic phase. This eliminates the need for column chromatography. -
Catalytic Reductive Amination: Instead of using stoichiometric hydride donors like
, the process utilizes aqueous formaldehyde and hydrogen gas over a Pd/C catalyst. Causality: This choice eliminates boron waste, prevents the acidic cleavage of the Boc group (which occurs in classical Eschweiler-Clarke conditions), and simplifies the workup to a mere catalyst filtration. -
Self-Purifying Salt Formation: The final deprotection utilizes HCl in isopropanol (IPA). Causality: The resulting (2S,5S)-1,2,5-trimethylpiperazine dihydrochloride is highly crystalline and insoluble in cold IPA, driving a precipitation event that purges any trace organic impurities[1].
Process Workflow Visualization
Fig 1. Scalable 3-step synthesis workflow for (2S,5S)-1,2,5-trimethylpiperazine.
Quantitative Data Comparison
The following table summarizes the process metrics of the Protection-Directed route versus classical direct methylation, validating the scalability of the proposed method[4].
| Process Parameter | Direct Reductive Amination | Protection-Directed Route (Validated) |
| Stoichiometry Control | Difficult (Yields statistical mixtures) | Precise (Symmetry breaking via Boc) |
| Key Reagents | ||
| Purification Method | Fractional distillation (High energy) | Crystallization (Self-purifying salt) |
| Overall Target Yield | < 40% (High di-methylated byproduct) | > 72% (Over 3 steps) |
| Product Purity (GC-FID) | ~85% (Difficult to separate isomers) | > 99.5% (Pharmaceutical grade) |
| Scalability & E-Factor | Poor (High organic waste from columns) | Excellent (Aqueous purges, catalytic steps) |
Experimental Protocols (Self-Validating System)
The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each manufacturing node.
Step 1: Synthesis of (2S,5S)-1-Boc-2,5-dimethylpiperazine
-
Reactor Preparation: Charge a jacketed glass reactor with (2S,5S)-2,5-dimethylpiperazine (1.00 kg, 8.76 mol) and a biphasic mixture of Dichloromethane (DCM, 10 L) and Deionized Water (5 L).
-
pH Adjustment: Adjust the aqueous phase to pH 9.0 using 2M NaOH. Cool the biphasic mixture to 0–5 °C.
-
Substoichiometric Addition: Dissolve
(1.62 kg, 7.44 mol, 0.85 eq) in DCM (2 L). Add this solution dropwise over 3 hours, maintaining the internal temperature below 5 °C. -
Reaction Execution: Stir vigorously for 4 hours at room temperature.
-
IPC (Self-Validation): Sample the organic layer for GC-MS. Acceptance criteria: Complete consumption of
. -
Workup: Separate the layers. Wash the organic layer with Deionized Water (
L) to completely purge unreacted starting material. Dry over anhydrous and concentrate under reduced pressure to yield a pale yellow oil. -
Yield: ~1.43 kg (90% based on
).
Step 2: Catalytic Reductive Amination
-
Reactor Preparation: Transfer the intermediate (1.43 kg, 6.67 mol) to a pressure reactor. Dissolve in Methanol (7 L).
-
Catalyst & Reagent Addition: Add 10% Pd/C (70 g, 5% w/w) followed by 37% aqueous formaldehyde (0.65 kg, 8.00 mol, 1.2 eq).
-
Hydrogenation: Purge the reactor with Nitrogen (
), then Hydrogen ( ). Pressurize with to 3.0 bar and stir at 25 °C for 12 hours. -
IPC (Self-Validation): Sample for HPLC analysis. Acceptance criteria: < 1% of the mono-Boc starting material remaining.
-
Workup: Vent the reactor and purge with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to remove methanol, yielding (2S,5S)-1-Boc-2,4,5-trimethylpiperazine as a crude oil. Proceed directly to Step 3.
Step 3: Deprotection and Salt Formation
-
Reactor Preparation: Dissolve the crude intermediate from Step 2 in Isopropanol (IPA, 5 L) and cool to 10 °C.
-
Acidic Cleavage: Slowly add 5N HCl in IPA (4.0 L, ~20 mol, 3.0 eq). Caution: Exothermic reaction with vigorous
evolution. -
Heating: Warm the reactor to 40 °C and stir for 4 hours. A thick white precipitate will begin to form as the Boc group is cleaved.
-
IPC (Self-Validation): Sample the slurry for HPLC. Acceptance criteria: Complete absence of the Boc-protected intermediate.
-
Isolation: Cool the slurry to 0–5 °C and age for 2 hours to maximize crystallization. Filter the product using a Nutsche filter, washing the filter cake with cold IPA (
L). -
Drying: Dry the white crystalline solid in a vacuum oven at 45 °C to constant weight.
-
Final Yield: ~1.20 kg (2S,5S)-1,2,5-trimethylpiperazine dihydrochloride (>99.5% purity, ~89% yield over Steps 2 and 3).
References
- EvitaChem.Buy (2S,5S)-1,2,5-Trimethylpiperazine (EVT-8902211). EvitaChem Product Catalog.
- BenchChem.A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. BenchChem Technical Guides.
- European Patent Office (EPO).NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT (EP 4446312 A1).
- Google Patents.US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof.
Sources
Preparation of Piperazine-Based Metal-Organic Frameworks (MOFs): An In-depth Technical Guide for Researchers and Drug Development Professionals
This comprehensive guide delves into the synthesis, characterization, and application of piperazine-based Metal-Organic Frameworks (MOFs), with a particular focus on their burgeoning role in advanced drug delivery systems. As a versatile heterocyclic diamine, piperazine offers a unique structural and functional motif for the design of novel MOFs. Its incorporation, either as a primary building block of the organic linker or as a post-synthetic modification, imparts distinct properties to the resulting framework, influencing its stability, porosity, and host-guest interactions. This guide provides not only detailed, step-by-step protocols for the preparation of these advanced materials but also elucidates the scientific rationale behind the experimental choices, empowering researchers to innovate and optimize their synthetic strategies.
The Strategic Advantage of Piperazine in MOF Chemistry
The integration of the piperazine moiety into MOF architecture is a strategic design choice driven by several key factors. The piperazine ring, with its two secondary amine groups, can act as a flexible or rigid linker component, influencing the final topology of the framework.[1] Furthermore, the nitrogen atoms of the piperazine ring can serve as basic sites, enhancing the MOF's affinity for acidic guest molecules, such as certain drug compounds or CO2.[2]
From a synthetic standpoint, the use of piperazine-based dicarboxylic acid linkers can offer a more sustainable and cost-effective alternative to traditional oligo-phenylene based linkers, which often require expensive palladium-catalyzed cross-coupling reactions for their synthesis.[3] The nucleophilic nature of the piperazine nitrogens facilitates their functionalization, allowing for the facile introduction of a wide range of chemical groups to tune the MOF's properties.[4][5]
Synthesis Methodologies: From Ligand to Framework
The preparation of piperazine-based MOFs can be broadly categorized into two main approaches: de novo synthesis using piperazine-containing organic linkers and post-synthetic modification (PSM) of existing MOFs with piperazine or its derivatives.
De Novo Synthesis: Building from the Ground Up
This approach involves the direct reaction of a metal salt with a custom-synthesized organic linker that incorporates the piperazine scaffold. The solvothermal method is the most common technique, where the reaction is carried out in a sealed vessel at elevated temperatures.[6] The choice of solvent, temperature, and reaction time are critical parameters that dictate the crystallinity, phase purity, and morphology of the resulting MOF.[7][8]
This protocol is adapted from a procedure for synthesizing a highly stable, amine-functionalized Zr-piperazine MOF, which has shown exceptional performance in demanding applications.[9]
Ligand Synthesis: 4,4'-((2R,5S)-2,5-dimethylpiperazine-1,4-diyl)bis(3-aminobenzoic acid) (dimepip-(3,3'-NH2))
-
Step 1: Nitration. A mixture of trans-2,5-dimethylpiperazine and a suitable nitro-substituted benzoic acid derivative is reacted to introduce the nitro groups.
-
Step 2: Reduction. The resulting dinitro compound is then reduced to the corresponding diamine using a suitable reducing agent, such as sodium dithionite. A detailed procedure can be found in the supporting information of related literature.[9]
MOF Synthesis: Zr-dimepip-NH2
| Reagent | Amount | Molar Equiv. |
| dimepip-(3,3'-NH2) | 1 eq. | 1 |
| Zirconium(IV) chloride (ZrCl4) | 1 eq. | 1 |
| Benzoic Acid (Modulator) | 30 eq. | 30 |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
In a 20 mL glass vial, dissolve the dimepip-(3,3'-NH2) ligand and benzoic acid in DMF.
-
In a separate vial, dissolve ZrCl4 in DMF.
-
Combine the two solutions in the vial containing the ligand and modulator.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, a crystalline precipitate will have formed.
-
Activation:
-
Collect the solid by centrifugation and discard the supernatant.
-
Wash the solid with fresh DMF three times to remove unreacted precursors.
-
Exchange the DMF with a more volatile solvent, such as acetone, by soaking the solid in acetone for 24 hours, replacing the acetone at least three times.
-
Finally, dry the sample under vacuum at an elevated temperature (e.g., 150 °C) to fully activate the MOF.
-
Causality of Experimental Choices:
-
Solvent (DMF): DMF is a high-boiling point solvent that is widely used in MOF synthesis. It effectively solubilizes the organic linkers and metal salts, facilitating the formation of a crystalline framework.[10] Its high boiling point allows for reactions to be carried out at elevated temperatures, which can promote the formation of more thermodynamically stable phases.[6]
-
Temperature (120 °C): This temperature provides the necessary activation energy for the coordination reaction between the zirconium clusters and the carboxylate groups of the linker, leading to the formation of the crystalline MOF structure.[2] The temperature can influence the dimensionality and topology of the resulting framework.[11]
-
Modulator (Benzoic Acid): Benzoic acid acts as a modulator in this synthesis. It competes with the dicarboxylic acid linker for coordination to the metal clusters. This competitive binding slows down the nucleation and growth of the MOF crystals, leading to larger, more well-defined crystals with fewer defects. The concentration of the modulator is a critical parameter that can be tuned to control the crystal size and morphology.
Post-Synthetic Modification (PSM): Functionalizing Existing Frameworks
PSM is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying topology.[12] For incorporating piperazine, this typically involves reacting a MOF that has reactive functional groups (e.g., amino groups) with a piperazine derivative.
This protocol describes the functionalization of an amine-containing MOF, MIL-101-NH2, with piperazine, a method that can be adapted to enhance properties like CO2 capture or drug interactions.[1][6]
Materials:
| Reagent | Purpose |
| MIL-101-NH2 | Parent MOF |
| Piperazine | Functionalizing agent |
| Anhydrous Toluene | Solvent |
| Triethylamine | Base |
Procedure:
-
Activation of MIL-101-NH2: Activate the as-synthesized MIL-101-NH2 by heating under vacuum to remove any guest molecules from the pores.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MIL-101-NH2 in anhydrous toluene.
-
Add an excess of piperazine and a stoichiometric amount of triethylamine to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Work-up:
-
After cooling to room temperature, collect the solid by filtration or centrifugation.
-
Wash the solid extensively with toluene, followed by a lower-boiling solvent like dichloromethane or acetone, to remove any unreacted piperazine and triethylamine.
-
Dry the functionalized MOF under vacuum.
-
Causality of Experimental Choices:
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric moisture and carbon dioxide, which could react with the basic piperazine.
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the MOF and to ensure the efficiency of the modification reaction.
-
Excess Piperazine: A large excess of piperazine is used to drive the reaction to completion and maximize the degree of functionalization of the amino groups on the MOF.
-
Base (Triethylamine): Triethylamine is used to deprotonate the piperazine, increasing its nucleophilicity and facilitating its reaction with the MOF.
Characterization of Piperazine-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired piperazine-based MOF and to understand its properties. A combination of techniques is typically employed:
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the MOF. The diffraction pattern is a fingerprint of the crystal structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of the piperazine moiety and other functional groups within the MOF structure by identifying their characteristic vibrational modes. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and can provide information about the solvent molecules present in the pores. |
| Nitrogen Adsorption-Desorption Isotherms | Measures the surface area (BET), pore volume, and pore size distribution of the activated MOF. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of the MOF crystals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to characterize the organic linker before MOF synthesis. For the final MOF, solid-state NMR can provide structural information. To confirm the degree of post-synthetic modification, the MOF can be digested and the resulting solution analyzed by ¹H NMR. |
Applications in Drug Development: A New Frontier
The unique properties of piperazine-based MOFs make them highly promising candidates for drug delivery applications. The presence of the piperazine group can enhance the loading of certain drugs through hydrogen bonding or acid-base interactions.[13] Moreover, the pH-sensitive nature of the piperazine ring can be exploited for controlled drug release in specific physiological environments, such as the acidic microenvironment of tumors.
Drug Loading and Release: Protocols and Mechanisms
Protocol 3: Loading of 5-Fluorouracil (5-FU) into a Piperazine-Functionalized MOF
This protocol provides a general procedure for the encapsulation of the anticancer drug 5-Fluorouracil (5-FU) into a piperazine-functionalized MOF.
Procedure:
-
Preparation of Drug Solution: Prepare a stock solution of 5-FU in a suitable solvent (e.g., a mixture of water and ethanol).
-
Loading:
-
Disperse a known amount of the activated piperazine-functionalized MOF in the 5-FU solution.
-
Stir the suspension at room temperature for 24-72 hours to allow for the diffusion of the drug molecules into the pores of the MOF.
-
-
Isolation and Washing:
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the solid with the solvent used for drug loading to remove any surface-adsorbed drug molecules.
-
Dry the 5-FU@MOF composite under vacuum.
-
-
Quantification of Drug Loading:
-
The amount of encapsulated 5-FU can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy.
-
Alternatively, the drug-loaded MOF can be digested in an acidic or basic solution, and the concentration of the released drug can be measured.
-
Drug Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
Protocol 4: In Vitro Drug Release Study
This protocol outlines a typical procedure for studying the release of a drug from a MOF carrier in a simulated physiological environment.
Procedure:
-
Release Medium: Prepare buffer solutions at different pH values to mimic physiological conditions (e.g., pH 7.4 for blood and pH 5.5 for the tumor microenvironment).
-
Release Experiment:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag or a vial.
-
Place the container in a shaker bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Case Studies: Piperazine-Based MOFs in Action
-
Gemcitabine Delivery: Piperazine-functionalized mesoporous silica nanoparticles have been successfully employed as nanocarriers for the anticancer drug gemcitabine. The surface functionalization with piperazine and its carboxylic acid derivatives was found to increase the interaction between the carrier and the drug, leading to enhanced drug loading.[14]
-
5-Fluorouracil (5-FU) Delivery: The pH-responsive nature of some MOFs has been exploited for the controlled release of 5-FU. In acidic environments mimicking tumor tissues, the MOF structure can be destabilized, leading to a faster release of the encapsulated drug. The incorporation of piperazine can further enhance this pH-sensitivity.
-
Ibuprofen Delivery: The loading of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen into MOFs has been extensively studied.[15][16] Functionalization of MOFs with basic groups like piperazine can potentially increase the loading capacity of acidic drugs like ibuprofen through acid-base interactions.[13]
Conclusion and Future Perspectives
Piperazine-based MOFs represent a versatile and promising class of materials with significant potential in various fields, particularly in drug development. The ability to tune their properties through both de novo synthesis and post-synthetic modification offers a high degree of control over their functionality. The inherent properties of the piperazine moiety, such as its basicity and potential for hydrogen bonding, make it an attractive component for designing advanced drug delivery systems with enhanced loading capacities and stimuli-responsive release profiles.
Future research in this area will likely focus on the development of multifunctional piperazine-based MOFs that can combine therapeutic and diagnostic capabilities (theranostics). Furthermore, a deeper understanding of the in vivo behavior of these materials, including their biocompatibility, biodegradability, and pharmacokinetics, will be crucial for their translation into clinical applications. The protocols and insights provided in this guide serve as a foundational resource for researchers embarking on the exciting journey of exploring and exploiting the potential of piperazine-based MOFs.
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Morris, W., et al. (2012). A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. Inorganic chemistry, 51(12), 6443-6445. [Link]
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O'Keeffe, M., & Yaghi, O. M. (2012). Deconstructing the crystal structures of metal-organic frameworks and related materials into their underlying nets. Chemical reviews, 112(2), 675-702. [Link]
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Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191. [Link]
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Phan, A., et al. (2010). Synthesis, structure, and carbon dioxide capture properties of zeolitic imidazolate frameworks. Accounts of chemical research, 43(1), 58-67. [Link]
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Queen, W. L., et al. (2014). Comprehensive study of carbon dioxide capture in a series of isoreticular metal-organic frameworks. Chemical science, 5(12), 4569-4576. [Link]
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Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and mesoporous materials, 73(1-2), 3-14. [Link]
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Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969. [Link]
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Sun, C. Y., et al. (2012). A pH-responsive metal-organic framework for controlled drug delivery. Chemical Communications, 48(62), 7759-7761. [Link]
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Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Inorganic chemistry, 47(8), 3030-3032. [Link]
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Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]
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Wu, H., et al. (2010). Metal–organic frameworks with exceptionally high working capacity for methane storage. Journal of the American Chemical Society, 132(42), 14812-14814. [Link]
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Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. [Link]
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Yazaydin, A. O., et al. (2009). Screening of metal-organic frameworks for carbon dioxide capture from flue gas using a combined experimental and computational approach. Journal of the American Chemical Society, 131(51), 18198-18199. [Link]
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Zhang, J. P., et al. (2012). Temperature- and solvent-modulated solvothermal synthesis of metal-organic frameworks for biomedical applications. Crystal Growth & Design, 12(1), 387-394. [Link]
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Zhang, Y., et al. (2017). Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning. Molecular pharmaceutics, 14(5), 1646-1653. [Link]
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Zhao, D., et al. (2008). A metal-organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry, 18(48), 5894-5897. [Link]
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Zhou, H. C., et al. (2012). Introduction to metal-organic frameworks. Chemical reviews, 112(2), 673-674. [Link]
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Cohen, S. M. (2010). Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical reviews, 112(2), 970-1000. [Link]
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Farha, O. K., & Hupp, J. T. (2010). A Simple, Transition Metal Catalyst-Free Method for the Design of Complex Organic Building Blocks Used to Construct Porous Metal-Organic Frameworks. Accounts of chemical research, 43(8), 1166-1175. [Link]
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Li, J. R., et al. (2011). Carbon dioxide capture-related gas adsorption and separation in metal-organic frameworks. Coordination Chemistry Reviews, 255(15-16), 1791-1823. [Link]
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Velasco-Hernandez, A., et al. (2025). Stable Zr-Piperazine MOFs for Efficient Gold Recovery. ChemRxiv. [Link]
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Cassani, M. C., et al. (2021). novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel. AMS Tesi di Dottorato. [Link]
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Rani, R., et al. (2019). Enhanced hydrothermal stability of Cu MOF by post synthetic modification with amino acids. Vacuum, 164, 214-220. [Link]
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Wang, H., et al. (2021). Recent Progress in Synthesis, Mechanism and Applications of Zinc-Based Metal-Organic Frameworks for Fluorescent Sensing. Journal of Materials Science and Chemical Engineering, 9(7), 1-17. [Link]
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Wu, M. K., et al. (2025). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 30(8), 1787. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preserving Stereointegrity in (2S,5S)-1,2,5-Trimethylpiperazine Workflows
Welcome to the Advanced Technical Support Center for chiral piperazine functionalization. Working with (2S,5S)-1,2,5-trimethylpiperazine presents unique synthetic challenges. The proximity of the C2 and C5 methine protons to the basic nitrogen atoms makes these stereocenters highly susceptible to epimerization and racemization under standard reaction conditions.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the causality of stereochemical degradation and provides self-validating experimental protocols to ensure high enantiomeric and diastereomeric excess (ee/de) throughout your synthetic routes.
Part 1: Causality Analysis & Mechanistic Troubleshooting (FAQs)
Q1: I am observing significant epimerization during the N-alkylation of (2S,5S)-1,2,5-trimethylpiperazine. What is the mechanistic cause, and how can I prevent it?
The Causality: Direct N-alkylation using alkyl halides and strong, unhindered bases (e.g., NaH, NaOH) often leads to base-mediated deprotonation at the
Q2: My Buchwald-Hartwig amination utilizing this chiral piperazine results in partial racemization. How can I optimize the catalytic cycle?
The Causality: In Pd-catalyzed cross-couplings, strong alkoxide bases (like
-
Base Substitution: Replace
with milder, solid-liquid phase bases such as or [2]. -
Ligand Acceleration: Utilize highly active, sterically demanding biarylphosphine ligands (e.g., RuPhos or BrettPhos). These ligands accelerate reductive elimination, minimizing the lifetime of the Pd-amido intermediate and effectively outcompeting the deleterious
-hydride elimination pathway. -
Thermal Control: Lower the reaction temperature to
.
Q3: How can I protect the free secondary amine to stabilize the chiral centers during multi-step syntheses?
The Causality: The basicity of the piperazine nitrogen enhances the acidity of the adjacent
Part 2: Quantitative Data & Base Selection
Selecting the correct base is the single most critical variable in preventing the racemization of (2S,5S)-1,2,5-trimethylpiperazine. Use the following matrix to guide your reaction design.
| Base | Steric Hindrance | Racemization Risk | Recommended Use Case for Chiral Piperazines | |
| NaH | ~35 | Low | Critical | Avoid completely; causes rapid epimerization. |
| NaO | 17.0 | Moderate | High | Use only with highly accelerated Pd-catalysts. |
| K | 12.3 | N/A (Solid) | Very Low | Optimal for Buchwald-Hartwig couplings. |
| DIPEA | 10.5 | High | Low | Optimal for Amide couplings & |
| K | 10.3 | N/A (Solid) | Low | Acceptable for mild |
Part 3: Visualizing the Logic
Mechanistic Pathway of Racemization vs. Preservation
Caption: Mechanistic pathways leading to racemization versus stereocenter preservation.
Experimental Decision Matrix
Caption: Experimental decision matrix for preserving chiral integrity in piperazine functionalization.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols incorporate In-Process Controls (IPCs) . This creates a self-validating system where the integrity of the chiral center is proven before progressing to the next synthetic step.
Protocol A: Stereoretentive N-Alkylation via Reductive Amination
This protocol avoids basic conditions entirely, ensuring zero epimerization at the C2/C5 positions.
-
Preparation: In an oven-dried flask under nitrogen, dissolve (2S,5S)-1,2,5-trimethylpiperazine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acidification: Add glacial acetic acid (1.5 equiv) dropwise. Stir at room temperature for 30 minutes to allow complete iminium ion formation.
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (
) (1.5 equiv). -
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (IPC 1): Quench a 50
L aliquot with saturated , extract with EtOAc, and analyze via LC-MS to confirm the disappearance of the starting material. -
Workup: Quench the bulk reaction with saturated aqueous
until pH ~8. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous , filter, and concentrate. -
Self-Validation (IPC 2): Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to validate that the ee remains >99%.
Protocol B: Low-Temperature Buchwald-Hartwig Amination
This protocol utilizes a highly active catalyst system to outcompete
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the aryl bromide (1.0 equiv), (2S,5S)-1,2,5-trimethylpiperazine (1.2 equiv),
(2 mol%), RuPhos (4 mol%), and finely milled anhydrous (2.0 equiv). -
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.15 M concentration. Seal the tube.
-
Reaction: Remove the tube from the glovebox and stir vigorously at 55 °C. Crucial: Do not exceed 60 °C, as thermal racemization pathways activate at higher temperatures[3].
-
Self-Validation (IPC 1): After 4 hours, take a 20
L aliquot, dilute with acetonitrile, filter through a celite plug, and analyze via UPLC to ensure >95% conversion. -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate under reduced pressure.
-
Self-Validation (IPC 2): Perform
NMR (specifically looking at the C2/C5 methine proton coupling constants) and Chiral SFC (Supercritical Fluid Chromatography) to confirm the preservation of the anti-(2S,5S) relative and absolute stereochemistry.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. nih.gov.
- Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor. wuxiapptec.com.
- Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Consider
- 2,5-Diketopiperazine. wikipedia.org.
Sources
troubleshooting low enantiomeric excess in trimethylpiperazine synthesis
Welcome to the Technical Support Center for Chiral Piperazine Synthesis. Trimethylpiperazines are privileged pharmacophores in drug development, but achieving and accurately measuring an enantiomeric excess (ee) of >99% presents significant synthetic and analytical challenges.
This guide is designed for researchers and application scientists to troubleshoot the root causes of low ee, ranging from catalyst poisoning in asymmetric hydrogenation to epimerization in chiral pool synthesis and analytical artifacts in chromatography.
Part 1: Diagnostic Workflow
Before altering your synthetic route, it is critical to determine whether your low ee is a chemical reality or an analytical artifact. Use the decision tree below to isolate the failure point.
Diagnostic workflow for troubleshooting low ee in trimethylpiperazine synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: My chiral HPLC chromatogram shows a single broad peak or merged peaks. Is my synthesis failing, or is it an analytical issue?
A: If you are analyzing a basic molecule like trimethylpiperazine directly, it is highly likely an analytical artifact. The secondary and tertiary amines in the piperazine ring interact strongly with residual acidic silanol groups on the silica support of polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® IC[1]. This secondary interaction causes severe peak tailing and artificial peak merging, which mimics a racemic mixture. The Fix: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to your mobile phase. The DEA outcompetes the piperazine for the active silanol sites, ensuring the analyte only interacts with the chiral selector, thereby restoring baseline resolution[1].
Q2: My Iridium-catalyzed asymmetric hydrogenation of the pyrazine precursor is yielding <50% ee. What is causing this poor selectivity?
A: Transition metal-catalyzed asymmetric hydrogenation of nitrogen-rich heterocycles is notoriously difficult because the basic nitrogen atoms coordinate strongly to the metal center (e.g., Iridium), altering the geometry of the chiral pocket and leading to poor enantiofacial discrimination[2]. Furthermore, partially hydrogenated intermediates (like tetrahydropyrazines) are highly prone to racemization.
The Fix: The addition of specific additives is critical. Using cesium carbonate (
Q3: I am using a chiral pool approach starting from enantiopure amino acids, but my final trimethylpiperazine is partially racemized (1:1 ratio). Where did I lose stereocontrol?
A: Loss of stereocontrol in chiral pool synthesis typically occurs during intermediate activation steps, such as the formation of a
Mechanism of base-induced epimerization in chiral pool synthesis.
Q4: My classical diastereomeric salt resolution is plateauing at 75% ee. How can I push this to >95%?
A: Classical resolution often hits a thermodynamic ceiling due to the co-crystallization of undesired diastereomeric salts. To bypass this, implement an asymmetric lithiation-trapping strategy (a form of kinetic resolution). By treating an N-Boc protected piperazine with s-BuLi and a chiral ligand like (+)-sparteine, you selectively deprotonate one enantiomeric conformation[7]. The resulting lithiated intermediate is configurationally stable at low temperatures, allowing for highly enantioselective electrophilic trapping (up to 99:1 enantiomeric ratio)[7]. Note that the distal N-substituent must be sterically hindered to prevent unwanted ring-fragmentation during this process[8].
Part 3: Quantitative Data Summary
The following table summarizes common synthetic strategies, their typical failure modes regarding enantiomeric excess, and the validated corrective actions.
| Synthesis Strategy | Common Reagents / Catalysts | Typical Cause of Low ee | Corrective Action | Target ee |
| Asymmetric Hydrogenation | Ir-Josiphos, Ru-BINAP | Catalyst poisoning; intermediate racemization. | Add | > 95% |
| Chiral Pool Synthesis | Phenylglycine, Proline | Lower temperature; substitute strong bases for milder alternatives. | > 98% | |
| Kinetic Resolution | s-BuLi, (+)-sparteine | Poor electrophile selectivity; ring fragmentation. | Optimize distal N-substituent (use bulky alkyl groups). | > 99% |
| Classical Resolution | Tartaric acid derivatives | Co-crystallization; thermodynamic limits. | Implement dynamic kinetic resolution (DKR) or "proof-reading" steps. | > 90% |
Part 4: Validated Experimental Protocols
Protocol 1: Self-Validating Chiral HPLC Method for Basic Piperazines
To ensure your ee calculations are based on chemical reality and not chromatographic errors, follow this standardized analytical protocol[1].
Step 1: Mobile Phase Preparation
-
Prepare a mobile phase of Hexane / Isopropanol (e.g., 80:20 v/v).
-
Critical Step: Add 0.1% v/v Diethylamine (DEA) to the mobile phase. Mix thoroughly and degas via sonication for 15 minutes.
Step 2: Column Equilibration
-
Install a polysaccharide-based chiral column (e.g., Chiralpak® IC).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved[1].
-
Set the column oven temperature to 35 °C and the UV detector to 205 nm[1].
Step 3: System Suitability & Self-Validation
-
Inject 10 µL of a 0.1 mg/mL racemic standard solution[1].
-
Validation Check: Calculate the resolution (
) between the two enantiomeric peaks. You must achieve an to confirm baseline separation. If , adjust the Hexane/IPA ratio or decrease the flow rate before proceeding[1].
Step 4: Sample Analysis
-
Inject the non-racemic synthesized sample.
-
Calculate the enantiomeric excess using the integrated peak areas: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100[1].
Protocol 2: Optimized Iridium-Catalyzed Asymmetric Hydrogenation
This protocol mitigates catalyst poisoning and prevents the racemization of tetrahydropyrazine intermediates[3][5].
Step 1: Catalyst Preparation
-
In a nitrogen-filled glovebox, dissolve the Iridium precursor (e.g.,
) and the chosen chiral ligand (e.g., Josiphos) in anhydrous dioxane. -
Stir at room temperature for 30 minutes to ensure complete complexation.
Step 2: Reaction Assembly
-
Add the pyrazine substrate to a high-pressure hydrogenation vial.
-
Critical Step: Add 1.0 equivalent of
(or a catalytic amount of ) to the vial. This additive is mandatory to prohibit the racemization pathway of the products[3][4]. -
Transfer the catalyst solution to the vial.
Step 3: Hydrogenation
-
Transfer the vial to a stainless-steel autoclave. Purge the system with
gas three times. -
Pressurize the autoclave to the optimized pressure (typically 20–50 bar).
-
Stir the reaction at the designated temperature (often room temperature to 50 °C) until complete conversion is observed via LC-MS.
-
Vent the hydrogen gas safely, filter the mixture through a short pad of Celite to remove the catalyst and salts, and concentrate the filtrate for chiral HPLC analysis.
References
1.1 2.9 3.4 4.5 5.3 6.8 7.7 8.6 9.2
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic and stoichiometric approaches to the desymmetrisation of centrosymmetric piperazines by enantioselective acylation: a total synthesis of Dragmacidin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: API Purification & Genotoxic Impurity Clearance
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals dealing with the late-stage methylation of piperazine pharmacophores.
While N-methylation is a fundamental transformation, the unreacted methylating agents—such as methyl iodide (MeI) or dimethyl sulfate (DMS)—are highly toxic alkylating agents[1]. Regulatory bodies classify these as Genotoxic Impurities (GTIs), mandating their depletion to strict parts-per-million (ppm) thresholds[2]. This guide provides field-proven, self-validating methodologies to ensure your piperazine API meets all safety and purity standards.
Troubleshooting FAQs: The "Why" and "How" of GTI Removal
Q: Why does standard aqueous washing fail to remove unreacted methyl iodide (MeI) from my piperazine API? A: MeI is highly lipophilic and lacks ionizable protons. During a standard aqueous/organic liquid-liquid extraction (LLE), unreacted MeI preferentially partitions into the organic phase alongside your free-base piperazine product. Relying solely on cold water or brine washes is kinetically insufficient because the hydrolysis of MeI in water is extremely slow at room temperature. To achieve the ppm clearance required for GTIs[2], you must introduce a chemical quench that covalently transforms the lipophilic alkylating agent into a highly polar, water-soluble species.
Q: What is the optimal chemical quench for volatile alkylating agents like MeI versus DMS? A: The choice of quenching agent depends on the electrophile's leaving group and the desired byproduct's partition coefficient.
-
Sodium Thiosulfate (
): The premier choice for MeI. The thiosulfate anion is a super-nucleophile that rapidly displaces the iodide to form methyl thiosulfate (a "Bunte salt"). This salt is permanently charged and exclusively partitions into the aqueous layer. -
Ethanolamine: Highly effective for Dimethyl Sulfate (DMS)[2]. The primary amine attacks the sulfate, generating N-methyl ethanolamine. The added hydroxyl group ensures the byproduct is highly water-soluble and easily removed in slightly acidic aqueous washes.
Table 1: Quantitative Comparison of Quenching Strategies
| Quenching Agent | Target Electrophile | Reaction Kinetics | Byproduct Formed | Aqueous Partitioning (LogP) |
| Sodium Thiosulfate (10% aq) | Methyl Iodide (MeI) | Very Fast (< 30 min) | Methyl thiosulfate (Bunte salt) | Excellent (Highly negative) |
| Ethanolamine (neat/aq) | Dimethyl Sulfate (DMS) | Fast (1-2 hours) | N-methyl ethanolamine | Good (Requires pH < 9) |
| Ammonium Hydroxide | MeI / DMS | Moderate | Methylamine (gas/dissolved) | Poor (Volatility/Pressure issues) |
Q: My GC-MS still shows 50 ppm of MeI after the thiosulfate quench. How do I reach the <1 ppm ICH M7 threshold? A: When chemical quenching plateaus due to biphasic mass-transfer limitations, you must employ a solid-supported scavenger resin[3]. Polystyrene-amine (PS-Amine) or Polystyrene-thiophenol resins act as macroscopic nucleophiles. Because the nucleophile is tethered to a solid matrix, you can use a massive molar excess to drive the alkylation to absolute completion without contaminating your product. The resin-bound GTI is then simply filtered away.
Experimental Protocol: Two-Stage GTI Clearance for N-Methyl Piperazines
This protocol is designed as a self-validating system . It utilizes in-process controls (IPCs) to ensure each step has achieved its chemical objective before you proceed, preventing the waste of expensive downstream reagents.
Objective: Reduce MeI or DMS from >10,000 ppm to <1 ppm in a scalable API workflow.
Phase 1: Homogeneous Chemical Quench
-
Cooling: Upon completion of the piperazine methylation, cool the reaction mixture to 10–15 °C.
-
Causality: MeI has a low boiling point (42 °C). Cooling prevents the MeI from volatilizing into the reactor headspace, where the aqueous quench cannot reach it.
-
-
Quench Addition: Add 2.0 equivalents (relative to the initial excess MeI) of 10% w/w aqueous Sodium Thiosulfate.
-
Biphasic Agitation: Stir vigorously for 60 minutes.
-
Causality: High mechanical shear is required to overcome the biphasic mass-transfer barrier between the organic solvent and the aqueous thiosulfate.
-
-
Phase Separation: Allow the layers to settle. Separate and discard the heavy aqueous layer (containing the Bunte salts).
-
Validation Check (IPC 1): Sample the organic layer for GC-MS.
-
Self-Validation: If MeI > 100 ppm, the mass transfer was insufficient. Repeat the thiosulfate wash before proceeding. Do not proceed to Phase 2 until this threshold is met, as high levels of MeI will rapidly exhaust the expensive scavenger resin.
-
Phase 2: Solid-Phase Scavenging
-
Resin Addition: To the validated organic layer, add 3-5 equivalents (based on the residual MeI quantified in IPC 1) of Polystyrene-Amine scavenger resin[3].
-
Incubation: Stir gently at room temperature for 2–4 hours.
-
Causality: Gentle stirring (using an overhead stirrer rather than a magnetic stir bar) prevents mechanical attrition of the polystyrene beads. Crushed beads create unfilterable fines that will contaminate your final API.
-
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 bed-volumes of clean organic solvent to recover any entrained piperazine API.
-
Final Validation (IPC 2): Concentrate the filtrate and analyze via GC-MS. The GTI level should now be <1 ppm, yielding a pure, regulatory-compliant N-methyl piperazine API.
Purification Workflow Visualization
The following diagram illustrates the parallel chemical fates of the Piperazine API and the Genotoxic Impurity during the execution of the protocol above.
Workflow for the biphasic quenching and solid-phase scavenging of genotoxic alkylating agents.
References
-
Scaling Up API Syntheses - Pharmaceutical Technology[3][Link]
-
Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling - enovatia.com[2][Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications[1][Link]
Sources
Technical Support Center: (2S,5S)-1,2,5-Trimethylpiperazine Salt Optimization
Current Status: Online Operator: Senior Application Scientist Ticket ID: SOL-TMP-2S5S-001 Subject: Solubility Enhancement & Salt Engineering for (2S,5S)-1,2,5-Trimethylpiperazine[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely encountering difficulties with the solubility profile of (2S,5S)-1,2,5-trimethylpiperazine salts. This chiral diamine presents unique challenges due to its rigid stereochemistry and dual basic nitrogen centers.
The "solubility problem" usually manifests in two distinct ways depending on your goal:
-
Reaction Phase: The salt is insoluble in the organic solvent required for the next synthetic step (e.g., SNAr, amide coupling).
-
Formulation/Analysis: The salt is not dissolving in aqueous media at physiological pH, or you are struggling to find a stable crystalline form that isn't hygroscopic.
Physicochemical Snapshot
| Parameter | Value (Approx.) | Implications |
| pKa 1 (N1) | ~9.0 - 9.5 | Highly basic; protonates first.[1] Forms stable mono-salts.[1] |
| pKa 2 (N4) | ~5.0 - 5.5 | Weakly basic; protonates only in strong acid.[1] Dihydrochloride formation requires excess acid. |
| LogP (Free Base) | ~0.6 | Moderately lipophilic; free base extracts well into DCM/EtOAc. |
| Stereochemistry | (2S, 5S) | Rigid "Trans" conformation locks the ring, affecting crystal packing energy. |
Module 1: Dissolution Strategies (Getting it INTO Solution)
If your salt (e.g., 2HCl) is crashing out of reaction solvents or failing to dissolve for analysis, follow these troubleshooting steps.
A. The "Dielectric Mismatch" Error
Symptom: You are trying to dissolve the 2HCl salt in Dichloromethane (DCM), THF, or Dioxane, and it remains a suspension. Root Cause: The lattice energy of the ionic salt exceeds the solvation energy provided by non-polar solvents. Piperazine salts are highly polar ionic lattices.
Solution: Solvation Engineering Do not use pure non-polar solvents. Use a Binary Solvent System to break the lattice.
-
Protocol: Add Methanol (MeOH) or Trifluoroethanol (TFE) as a co-solvent.
-
Ratio: Start with 10% MeOH in DCM. The high dielectric constant of MeOH solvates the ions, while DCM solubilizes the lipophilic methyl backbone.
-
Advanced: For catalysis reactions where MeOH is forbidden, use DMSO or DMAc (Dimethylacetamide) as a minor co-solvent (5-10% v/v).[1]
B. Counterion Switching (Hydrophobic Pairing)
Symptom: You need high solubility in organic solvents (e.g., for a reaction in Toluene or DCM) and cannot use alcohols. Root Cause: Inorganic counterions (Cl⁻, SO₄²⁻) are too "hard" and hydrophilic.
Solution: Use Lipophilic Counterions Switch from mineral acids to organic sulfonic acids. The large lipophilic tail of the counterion acts as a "grease" to pull the salt into organic media.
| Target Solvent | Recommended Salt Form | Why? |
| Water / Buffer | Hydrochloride, Acetate | High polarity, high lattice energy.[1] |
| Alcohols (MeOH/EtOH) | Fumarate, Succinate | H-bonding capability matches solvent.[1] |
| DCM / CHCl₃ | Tosylate (TsOH) , Mesylate (MsOH) | Aromatic rings in the counterion engage in pi-stacking and van der Waals interactions with the solvent.[1] |
| Toluene / Ethers | Napsylate , Stearate | Extreme lipophilicity required. |
Module 2: Isolation & Crystallization (Getting it OUT of Solution)
If your issue is that the salt is too soluble (oiling out) or hygroscopic (absorbing water), use this guide.
A. The "Oiling Out" Phenomenon
Symptom: Upon attempting to crystallize, the product separates as a sticky gum or oil at the bottom of the flask. Root Cause: The (2S,5S)-1,2,5-trimethylpiperazine scaffold is somewhat sterically hindered and greasy.[1] Impurities or rapid cooling trap solvent, preventing crystal lattice formation.
Troubleshooting Workflow:
-
Switch Solvent: Avoid Diethyl Ether (often causes oiling). Use MTBE (Methyl tert-butyl ether) or Isopropyl Acetate (IPAc) .[1]
-
Temperature Cycling: Heat the oil to reflux until it dissolves (add more solvent if needed), then cool very slowly (1°C/min).
-
Seed: If you have any solid, seed the oil at the cloud point.
B. Hygroscopicity Management
Symptom: The solid turns into a puddle on the balance. Root Cause: HCl salts of piperazines are notoriously deliquescent. Solution: Switch to a non-hygroscopic salt form.
-
Recommendation: Fumarate (1:1) or Tartrate . These dicarboxylic acids form extensive hydrogen bond networks that "lock" the crystal lattice, resisting water uptake.
Visualizing the Solubility Logic
The following decision tree illustrates the logical flow for optimizing solubility based on your specific application.
Caption: Decision matrix for selecting solvent systems and salt forms based on experimental intent.[1]
Standard Operating Procedures (Protocols)
Protocol A: High-Throughput Salt Screening (Micro-Scale)
Use this to find a crystalline, non-hygroscopic form.[1]
-
Preparation: Dissolve 100 mg of (2S,5S)-1,2,5-trimethylpiperazine free base in 500 µL of Acetone or EtOH.
-
Acid Addition: Prepare 1M solutions of 6 acids: HCl (in ether), p-Toluenesulfonic acid, Fumaric acid, Tartaric acid, Succinic acid, and Phosphoric acid.
-
Mixing: Add 1.05 equivalents of acid solution to the base solution.
-
Observation:
-
Immediate Precipitate: Heat to redissolve, then cool slowly.
-
Clear Solution: Add anti-solvent (Heptane or MTBE) dropwise until cloudy.
-
Oil:[1] Scratch vessel with glass rod; sonicate.
-
-
Evaluation: Filter solids and expose to 75% Relative Humidity for 24 hours. Weigh before and after to check hygroscopicity.
Protocol B: Kinetic Solubility Measurement
Use this to determine the maximum concentration for a reaction.
-
Excess Addition: Add excess salt (e.g., 50 mg) to 1 mL of the target solvent (e.g., DCM).
-
Agitation: Vortex for 1 hour at ambient temperature.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC (UV 210 nm—piperazines have weak absorbance, so high concentration is needed, or use ELSD/CAD detection).
-
Calculation: Compare peak area to a standard curve of the free base.
Frequently Asked Questions (FAQ)
Q: Why does my 2HCl salt turn into a liquid when I weigh it? A: The dihydrochloride salt of small diamines is extremely hygroscopic. The crystal lattice energy is disrupted by water molecules from the air. Fix: Handle in a glovebox, or switch to the Fumarate or Dibenzoyl-L-tartrate salt, which are typically free-flowing solids.[1]
Q: I need to run a reaction in anhydrous THF, but the salt won't dissolve. Can I use a base? A: Yes. This is the "In-Situ Free Basing" strategy. Add 2.0-2.5 equivalents of DIPEA (Diisopropylethylamine) or TEA to your suspension in THF.[1] The DIPEA will scavenge the HCl, releasing the soluble (2S,5S)-1,2,5-trimethylpiperazine free base into the THF, while DIPEA-HCl precipitates (or stays suspended).[1]
Q: How do I remove the salt after the reaction? A: Perform an aqueous workup.
-
Add 1M NaOH (pH > 12). This ensures the piperazine is fully neutral (Free Base).
-
Extract with DCM or EtOAc. The piperazine goes into the organic layer; the counterions (Cl⁻, Tosylate) stay in the water.
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counterion selection and solubility). [1]
-
BenchChem Technical Guides. (2025). Physicochemical Properties of Piperazine Salts. (General data on piperazine pKa and solubility trends). [1]
-
PubChem Database. (n.d.). Piperazine Compound Summary. National Center for Biotechnology Information.
-
University of Regina. (n.d.). pKa Values of Some Piperazines at Different Temperatures. (Specific data on piperazine dissociation constants).
Sources
minimizing side reactions in piperazine ring functionalization
Welcome to the Piperazine Functionalization Support Center. As a privileged scaffold in drug discovery, piperazine is ubiquitous in modern therapeutics (e.g., imatinib, aripiprazole). However, its symmetrical nature and the presence of two secondary amines present significant chemoselectivity challenges.
This guide is engineered for bench scientists and process chemists. It bypasses generic advice to focus on the causality of side reactions and provides self-validating protocols to ensure robust, reproducible functionalization.
Section 1: The Core Challenge – Why Does Piperazine Over-React?
Q: Why do I constantly get a statistical mixture of mono- and di-alkylated piperazine when using 1.0 equivalent of an electrophile?
A: The root cause lies in the electronic properties of the piperazine ring. Free piperazine contains two secondary amines with comparable nucleophilicity. When one nitrogen is successfully alkylated, the newly attached alkyl group exerts an inductive electron-donating effect. This can make the newly formed tertiary amine (or the remaining secondary amine, depending on conformational shifts) highly competitive for the remaining electrophile, leading to rapid di-substitution[1].
To visualize this, consider the kinetic pathway: the rate of the second alkylation (
Logical pathway of piperazine over-alkylation side reactions.
Section 2: Troubleshooting Mono-Protection Strategies
Q: How can I reliably synthesize mono-protected piperazine (e.g., 1-Boc-piperazine) without generating the di-Boc side product?
A: The most reliable method exploits both stoichiometry and the inherent pKa differential of piperazine. Free piperazine has a pKa of ~9.8, while mono-protonated piperazine has a drastically reduced pKa of ~5.4[2]. By maintaining a massive excess of free piperazine, you ensure the local concentration of the electrophile (Boc
Alternatively, forming the mono-hydrochloride salt in situ selectively deactivates one nitrogen[2].
Protocol: High-Fidelity Synthesis of 1-Boc-Piperazine
This protocol utilizes stoichiometry and biphasic partitioning as a self-validating purification system.
-
Preparation: Dissolve piperazine (3.44 g, 39.9 mmol, ~2.0 equiv) in 100 mL of dichloromethane (DCM)[2].
-
Controlled Addition: Dissolve Boc
O (4.37 g, 20.0 mmol, 1.0 equiv) in 50 mL of DCM. Add this solution dropwise via an addition funnel over a strict 3-hour period at 0 °C[2].-
Causality: Slow addition at low temperature suppresses the kinetic energy required for the di-protection pathway (
).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 22 hours[2].
-
Self-Validating Workup: Evaporate the DCM. Add 100 mL of water to the residue and filter off any insoluble white precipitate.
-
Validation Checkpoint: The insoluble precipitate is the undesired di-Boc-piperazine. If your filtration yields heavy solids, your addition rate was too fast.
-
-
Extraction: Extract the aqueous filtrate with DCM (3 x 100 mL). The unreacted free piperazine remains in the aqueous layer, while the mono-Boc piperazine partitions into the organic layer[2].
Quantitative Data: Protection Strategy Comparison
| Strategy | Equivalents (Piperazine : Electrophile) | Typical Yield (Mono) | Di-Substitution Risk | Key Causality for Success |
| Direct Batch Addition | 1.0 : 1.0 | 30 - 40% | High | Poor local concentration control. |
| Slow Dropwise (Excess) | 2.0 : 1.0 | 85 - 95% | Low | Statistical probability favors unreacted piperazine. |
| In-Situ Mono-Salt | 1.0 : 1.0 (with 1.0 eq HCl) | 80 - 90% | Very Low | Protonation lowers nucleophilicity of N2 (pKa shift). |
Section 3: Transition Metal-Catalyzed N-Arylation (Buchwald-Hartwig)
Q: I need to N-arylate piperazine, but traditional
A: Unactivated aryl halides possess a high activation energy barrier for nucleophilic aromatic substitution (
Experimental workflow for Pd-catalyzed Buchwald-Hartwig amination.
Protocol: Pd-Catalyzed Mono-N-Arylation of Piperazine
This protocol leverages aerobic, rapid-coupling conditions to minimize catalyst degradation.
-
Catalyst Activation: In a reaction vial, combine the aryl chloride (1.0 equiv), piperazine (excess, typically 2.0-4.0 equiv to prevent bis-arylation), and a strong base like NaOtBu (1.5 equiv)[4].
-
Ligation: Add the Pd-precatalyst (e.g., Pd
(dba)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> at 1-5 mol%) and an appropriate phosphine ligand (e.g., BINAP or XPhos).-
Causality: Bulky, electron-rich ligands like XPhos accelerate the reductive elimination step, pushing the catalytic cycle forward before side reactions (like
-hydride elimination) can occur.
-
-
Solvent Selection: Use an aprotic solvent like toluene or m-xylene.
-
Reaction: Heat the mixture (conventional or microwave). Recent methodologies allow for 10-minute reaction times under aerobic conditions when using highly active pre-catalysts[3].
-
Self-Validating Checkpoint: A rapid color change from dark red/purple (Pd(0) complexes) to a lighter yellow/brown often indicates active turnover. Black precipitate indicates catalyst death (Pd black formation).
Section 4: Advanced FAQs on C-H Functionalization
Q: I am attempting direct
A: Unlike piperidines or pyrrolidines, piperazine contains a second ring-bound nitrogen. During transition-metal or photoredox catalysis, this distal nitrogen can coordinate with the metal catalyst (poisoning it) or undergo undesired single-electron transfer (SET) oxidation[5].
Solution: You must electronically deactivate the distal nitrogen. Utilizing bulky, strongly electron-withdrawing protecting groups (such as Boc, Cbz, or Fmoc) reduces the lone pair's availability for metal coordination and raises the oxidation potential of the nitrogen, effectively shutting down the competitive SET pathway[5]. Once deactivated, targeted photoredox catalysts (like Ir(ppy)
References
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.5
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). 1
-
The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. Benchchem. 4
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (PMC). 3
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. 2
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
long-term storage stability of (2S,5S)-1,2,5-trimethylpiperazine
Technical Support Center: Long-Term Storage & Stability of (2S,5S)-1,2,5-Trimethylpiperazine
Target Audience: Researchers, analytical chemists, and drug development professionals.
Welcome to the Technical Support Center for (2S,5S)-1,2,5-trimethylpiperazine. This chiral piperazine building block is critical in medicinal chemistry for synthesizing targeted therapeutics. However, its electron-rich nitrogen centers and specific stereochemistry present unique handling and long-term storage challenges. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure the integrity of your compound.
Frequently Asked Questions & Troubleshooting
Q1: My (2S,5S)-1,2,5-trimethylpiperazine free base has turned from a colorless liquid/solid into a yellowish, viscous syrup. What happened, and can I still use it? The Causality: The free base form of piperazine derivatives contains nucleophilic secondary and tertiary amines. When exposed to ambient air, two primary degradation pathways occur:
-
Carbamate Formation: The secondary amine rapidly absorbs atmospheric carbon dioxide (CO₂) and moisture to form carbonate/carbamate salts.
-
N-Oxidation: The electron-rich nitrogen centers are susceptible to oxidation by atmospheric oxygen, forming N-oxides, which often present as a yellow/brown discoloration [4]. Resolution: Do not use the discolored syrup for sensitive chiral syntheses without purification. You must re-purify via vacuum distillation or acid-base extraction. For long-term storage, always store the free base under an inert atmosphere (Argon or Nitrogen) at -20°C, or convert it to a stable salt form (e.g., hydrochloride or oxalate).
Q2: We are conducting pharmacokinetic (PK) studies. Why are we seeing high variability and rapid degradation of this compound in plasma samples stored at room temperature? The Causality: Piperazine derivatives exhibit matrix-dependent instability in biological fluids. Enzymatic activity in plasma, combined with the inherent instability of the piperazine ring at physiological pH and room temperature, leads to rapid analyte loss. Studies on related synthetic piperazines demonstrate that room temperature storage causes significant degradation within hours, and even refrigerated samples (4°C) show analyte loss after a few weeks [1][2]. Resolution: Immediately upon collection, plasma samples must be centrifuged, aliquoted, and flash-frozen. Store at -80°C for long-term stability. Ensure your extraction buffer pH is optimized (typically highly basic to ensure the piperazine is un-ionized for liquid-liquid extraction) [1].
Q3: Should I purchase the free base or the hydrochloride/oxalate salt for a multi-year drug development campaign? The Causality: Protonation of the amine lone pairs in the salt form eliminates their nucleophilicity and susceptibility to oxidation. While the free base requires strict cold-chain and inert gas protocols (0-8°C for short term, -20°C for long term), the hydrochloride salt is significantly more stable and can often be stored at room temperature or 2-8°C under an inert atmosphere without significant degradation [3]. Resolution: Purchase or convert to the hydrochloride salt for long-term archiving. Free-base the required amount immediately prior to your reaction using a mild base (e.g., aqueous NaOH) and extraction into an organic solvent (e.g., dichloromethane).
Quantitative Data: Storage Conditions & Expected Stability
The following table synthesizes the expected stability of (2S,5S)-1,2,5-trimethylpiperazine across different forms and storage conditions to guide your inventory management.
| Chemical Form | Storage Temperature | Atmosphere | Matrix | Expected Shelf Life | Primary Degradation Risk |
| Free Base | Room Temp (20°C) | Ambient Air | Neat | < 1 Week | CO₂ absorption, N-oxidation |
| Free Base | 2-8°C | Argon/N₂ | Neat | 1-3 Months | Slow oxidation |
| Free Base | -20°C | Argon/N₂ | Neat | > 12 Months | Minimal (if sealed properly) |
| HCl Salt | Room Temp (20°C) | Ambient Air | Neat | > 12 Months | Hygroscopic water absorption |
| HCl Salt | 2-8°C | Argon/N₂ | Neat | > 24 Months | None |
| Analyte | Room Temp (20°C) | N/A | Human Plasma | < 6 Hours | Enzymatic degradation, matrix effects |
| Analyte | -80°C | N/A | Human Plasma | > 6 Months | Freeze-thaw degradation |
Mechanistic Workflows & Visualizations
To fully understand the handling of this compound, we must visualize both its degradation pathways and the optimal storage workflow.
A. Degradation Pathways of Piperazine Free Bases
(This diagram illustrates why inert storage is non-negotiable for the free base).
Primary degradation pathways of (2S,5S)-1,2,5-trimethylpiperazine in air or biological matrices.
B. Validated Aliquoting & Storage Workflow
(A self-validating system to ensure compound integrity upon receipt).
Step-by-step workflow for the handling, aliquoting, and long-term storage of piperazines.
Experimental Protocol: Recovery & Salt Conversion
If you must store the compound for >1 year, converting the free base to a hydrochloride salt is the most robust method to guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your chemical inventory. This protocol is a self-validating system: the formation of a crisp, white precipitate confirms successful protonation, while the melting point provides a quick purity check.
Protocol: Conversion of (2S,5S)-1,2,5-Trimethylpiperazine to Hydrochloride Salt
Safety Note: Perform all steps in a fume hood. Wear appropriate PPE.
-
Dissolution: Dissolve 1.0 g of (2S,5S)-1,2,5-trimethylpiperazine free base in 15 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask under an argon atmosphere.
-
Cooling: Chill the flask in an ice-water bath (0-5°C) for 10 minutes to minimize exothermic degradation during acid addition.
-
Acidification: Slowly add 2.2 equivalents of anhydrous HCl in dioxane (or HCl gas) dropwise while stirring vigorously. Causality check: 2.2 equivalents are used because the molecule contains two basic nitrogen centers; a slight excess ensures complete di-hydrochloride salt formation.
-
Precipitation: A white precipitate ((2S,5S)-1,2,5-trimethylpiperazine dihydrochloride) will immediately form. Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete reaction.
-
Filtration & Washing: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether to remove any unreacted free base or organic impurities.
-
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum for 12 hours to remove residual solvent and HCl.
-
Validation: Verify the success of the conversion by taking a melting point and running a ¹H-NMR in D₂O. The salt can now be safely stored at room temperature or 2-8°C in a sealed, desiccated container [3][4].
References
-
Title: Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Modern Organic Chemistry Research (Isaac Scientific Publishing) URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: PubMed Central (National Institutes of Health) URL: [Link]
resolving hygroscopic issues with 1,2,5-trimethylpiperazine hydrochloride
Topic: Resolving Hygroscopic Issues & Handling Protocols
Executive Summary: The "Hidden Variable" in Your Data
You are likely reading this because your 1,2,5-trimethylpiperazine hydrochloride (TMP-HCl) has transitioned from a free-flowing powder to a sticky solid, or worse, a deliquescent oil. This is not a sign of chemical decomposition, but a physical phase change driven by hygroscopicity .
Piperazine salts, particularly hydrochlorides, are notorious for having a low Critical Relative Humidity (CRH) . When ambient humidity exceeds this CRH, the crystal lattice collapses as the salt absorbs atmospheric water, leading to:
-
Stoichiometric Errors: Weighing "100 mg" of wet salt means you are actually adding ~80 mg of reagent and 20 mg of water.
-
Reaction Failure: Excess moisture kills water-sensitive reagents (e.g., acyl chlorides, hydrides) used in subsequent steps.
-
Process Clumping: Material bridges in hoppers or sticks to spatulas, causing loss of yield.
This guide provides the engineering controls and chemical protocols to stabilize your reagent.
Part 1: Immediate Triage & Handling
Use this module if you are currently holding a bottle of clumpy or wet material.[1]
Decision Matrix: Status of Your Material
Before proceeding, assess the physical state of your TMP-HCl.
Figure 1: Triage workflow for handling hygroscopic salts based on current physical state.
Protocol A: Weighing & Transfer (The "Speed" Method)
If you do not have a glovebox, you must minimize the exposure window .
-
Equilibrate: Allow the reagent bottle to warm to room temperature before opening to prevent condensation.
-
The "Tare" Trick: Do not weigh directly into a weigh boat.
-
Seal Immediately: Wrap the cap with Parafilm or electrical tape immediately after use.
Part 2: Purification & Drying (The "Cure")
Use this module to restore "gooey" material or purify crude batches.
Why is it Hygroscopic?
The hygroscopicity of TMP-HCl is often exacerbated by excess free HCl trapped in the crystal lattice during synthesis. The chloride ion (
Protocol B: Recrystallization for Stability
This method removes excess HCl and restores a crystalline lattice, which is inherently more resistant to moisture than amorphous forms.
Reagents:
-
Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA).
-
Anti-solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).
Steps:
-
Dissolution: Dissolve the wet/clumped TMP-HCl in the minimum amount of hot Ethanol (~60°C).
-
Note: If the solution is dark, treat with activated charcoal and filter.
-
-
Nucleation: Allow the solution to cool to room temperature.
-
Precipitation: Slowly add the Anti-solvent (Ether/MTBE) with vigorous stirring until the solution turns cloudy.
-
Ratio: Typically 1:3 (Alcohol:Ether).
-
-
Crystallization: Cool to 0-4°C for 4 hours.
-
Filtration: Filter quickly under a blanket of Nitrogen or Argon.
-
Drying: Dry in a vacuum oven at 40°C over
(Phosphorus Pentoxide) or KOH pellets for 24 hours.
Data Table: Drying Agents Comparison
| Drying Agent | Efficiency | Suitability for TMP-HCl | Notes |
| High | Excellent | Chemically reacts with water. Best for final drying. | |
| KOH Pellets | Medium | Good | Neutralizes trace acid vapors (HCl) released by the salt. |
| Silica Gel | Low | Poor | Only maintains ambient humidity; cannot dry wet salts. |
| Vacuum Only | Medium | Moderate | Effective only if heat (40-50°C) is applied. |
Part 3: Advanced Engineering (Salt Selection)
Use this module if the HCl salt is fundamentally incompatible with your process.
If the HCl salt remains too difficult to handle, you should consider Salt Switching . The counter-ion dictates the lattice energy and hygroscopicity.
The "Hydrophobic Shield" Strategy
Switching from a small, hydrophilic anion (Chloride) to a large, hydrophobic organic anion often solves the issue permanently.
Figure 2: Pathway for converting the unstable HCl salt to non-hygroscopic alternatives.
Recommended Alternatives:
-
Fumarate (1:1 or 1:2): Fumaric acid salts of piperazines are typically high-melting, non-hygroscopic solids due to strong intermolecular hydrogen bonding networks [1].
-
Tosylate (p-Toluenesulfonate): The large aromatic ring provides a "grease ball" effect, repelling water.
Troubleshooting FAQs
Q1: My TMP-HCl turned into a liquid. Can I still use it? A: Yes, but you must quantify it. The chemical integrity is likely intact (unless it oxidized). Dissolve the entire liquid mass in a known volume of solvent (e.g., Methanol) to create a stock solution. Determine the concentration using quantitative NMR (qNMR) or titration, then use it volumetrically.
Q2: Why does the color change to yellow/brown? A: Piperazines are susceptible to oxidation, especially when wet. The color indicates N-oxide formation or trace decomposition. If the color is faint, recrystallize (Protocol B). If dark brown, discard—impurities may act as catalysts for side reactions.
Q3: Can I lyophilize (freeze-dry) this salt? A: Yes, but be careful. HCl salts can lose HCl gas under high vacuum, changing the stoichiometry (e.g., from di-HCl to mono-HCl). Always re-check the pH of the reconstituted solution.
Q4: How do I determine the exact water content? A: Use Karl Fischer (KF) Titration . Do not rely on Loss on Drying (LOD) methods (like heating balances), as TMP-HCl may sublime or lose HCl at high temperatures, giving false mass loss readings.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection for hygroscopicity reduction).
-
BenchChem. (2025). Technical Guide to the Physicochemical Properties of Piperazine Salts. (General properties of piperazine derivatives).
-
TutorChase. (2025). Handling Hygroscopic Solutes in the Laboratory. (Standard protocols for weighing and storage).
-
Thermo Fisher Scientific. (2010).[4] Safety Data Sheet: Piperazine Derivatives. (Safety and handling data).
-
Morris, K. R., et al. (1994). "An integrated approach to the selection of optimal salt form for a new drug candidate."[5][6] International Journal of Pharmaceutics. (Methodology for salt switching).
Sources
controlling exotherms during large-scale piperazine alkylation
Current Status: Operational Topic: Exotherm Control & Process Safety Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 3, 2026
Introduction
Welcome to the Process Safety & Optimization Hub. You are likely here because your piperazine alkylation process is exhibiting significant thermal spikes upon scale-up, or you are observing a degradation in the mono-to-bis-alkylation ratio.
In small-scale R&D (milligram to gram scale), the high surface-area-to-volume ratio often masks the true exothermicity of amine alkylations. At the kilogram or pilot scale, this heat transfer efficiency drops drastically. Without rigorous control, the heat of reaction (
This guide synthesizes thermodynamic principles with field-proven engineering controls to help you manage these exotherms safely.
Module 1: Critical Process Parameters (CPPs)
Q: Why is the exotherm so much more aggressive than predicted by standard bond formation energies?
A: You are likely accounting for the
Piperazine is a secondary diamine. When it reacts with an alkyl halide (R-X), two distinct exothermic events occur simultaneously:
-
Nucleophilic Attack (
): The formation of the C-N bond releases energy. -
Salt Formation (Neutralization): The displaced halide (X⁻) generates a strong acid (HX) in situ. This acid is immediately neutralized by the base present (either excess piperazine or an added inorganic base like
or ).
The "Double-Heat" Trap: If you use piperazine as its own base (sacrificial stoichiometry), the neutralization of the generated HX by the second nitrogen is highly exothermic. Even with inorganic bases, the heterogeneous neutralization on the solid surface (e.g., carbonate) or in the aqueous phase generates significant heat.
Thermodynamic Reality Check:
-
Typical
(Alkylation): -100 to -150 kJ/mol. -
Typical
(Amine + Acid): -50 to -60 kJ/mol. -
Total Exotherm: Can exceed -200 kJ/mol.
Technical Insight: At scale, this energy cannot dissipate through the reactor walls fast enough. If the reaction is fast (instantaneous), the rate of heat generation (
) becomes solely dependent on your dosing rate .
Module 2: Troubleshooting Guide
Issue 1: "The temperature spikes 15°C+ despite the jacket being at maximum cooling."
Root Cause: Thermal Accumulation .[1] You are dosing the reagent faster than it can react (Reaction Rate < Dosing Rate) or faster than the cooling capacity (Heat Generation > Heat Removal). This causes unreacted reagent to build up. When the reaction finally "kicks off," all that accumulated energy releases at once—a classic thermal runaway scenario.
Corrective Action:
-
Switch to Semi-Batch (Feed-Controlled): Never dump reagents. Use a dosing pump.
-
Calculate the Accumulation: Use Reaction Calorimetry (RC1) to determine the Dosage Controlled Thermal Potential.
-
The "Stop-Flow" Rule: If
rises >3°C above setpoint ( ), stop dosing immediately . If the temperature continues to rise after dosing stops, your process is kinetically limited (accumulation is high). If it stops rising immediately, your process is feed limited (safe).
Issue 2: "We are seeing high levels of bis-alkylated impurity."
Root Cause: Hotspots & Local Stoichiometry. High temperatures lower the activation energy barrier for the second alkylation. Furthermore, if mixing is poor, local zones of high alkylating agent concentration will react with the already-formed product.
Corrective Action:
-
Inverse Addition: Ensure the alkylating agent is added to the piperazine (keeping amine in large excess).
-
Turbulent Flow: Ensure your Reynolds number (
) is >10,000. In large reactors, a single impeller is often insufficient; use tiered impellers to prevent "dead zones" where heat and reagents linger. -
Lower
: Run the reaction at the lowest temperature that sustains a reasonable rate. Selectivity drops linearly with rising temperature.
Module 3: Experimental Protocol (Safe Scale-Up)
Objective: Mono-alkylation of Piperazine with Benzyl Chloride derivative (R-Cl). Scale: 10 kg (Pilot). Safety Class: Stoessel Criticality Class 3 (Heat generation rate > Cooling capacity).
Standard Operating Procedure (SOP)
| Step | Operation | Critical Parameter | Rationale |
| 1 | Charge Reactor | Load Piperazine (5.0 eq) + Solvent (e.g., MeCN or Toluene). | Excess Amine: Statistically favors mono-alkylation. |
| 2 | Inert & Stir | O2 Removal: Prevents oxidative degradation. High RPM ensures heat transfer. | |
| 3 | Heat to | Heat to 50°C (example). | Kinetics: Ensure reaction starts immediately upon addition to prevent accumulation. |
| 4 | Dosing Setup | Load R-Cl into header tank. | Isolation: Separates fuel (R-Cl) from bulk thermal mass. |
| 5 | Controlled Dosing | Add R-Cl over 4–6 hours. | Qrx = Qdosing: The reaction rate is now limited by the pump speed, not chemical kinetics. |
| 6 | The "10% Check" | Pause dosing after 10% addition. Wait 5 mins. | Safety Check: If Temp drops immediately, you are safe (feed-controlled). If Temp rises, ABORT and cool. |
| 7 | Post-Reaction | Hold at T for 1 hour. Cool to 20°C. | Completion: Ensure consumption of R-Cl (genotoxic impurity). |
Module 4: Process Logic Visualization
The following logic flow dictates how to manage the dosing pump during the critical addition phase. This is a closed-loop feedback system required for safe automation.
Figure 1: Automated dosing logic for exothermic alkylation. This loop prevents thermal runaway by identifying accumulation early.
References
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Mettler Toledo. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
-
Org. Process Res. Dev. (2018).[2] Safety Assessment of Exothermic Reactions. (General reference for amine alkylation safety protocols).
-
NOAA. (2024). Piperazine: Chemical Datasheet & Reactivity Profile. CAMEO Chemicals.
Sources
Validation & Comparative
Comparative Guide: Chiral HPLC Methodologies for 1,2,5-Trimethylpiperazine Isomer Resolution
Executive Summary & Stereochemical Context
The separation of 1,2,5-trimethylpiperazine isomers represents a classic challenge in analytical chromatography: resolving a basic, non-chromophoric polyamine with multiple chiral centers. This compound serves as a critical scaffold in the synthesis of kinase inhibitors and antihistamines.
Unlike simple binary racemates, 1,2,5-trimethylpiperazine (N1-methyl, C2-methyl, C5-methyl) possesses two chiral centers at C2 and C5. Due to the asymmetry introduced by the N1-methyl group (vs. N4-H), the system generates four distinct stereoisomers :
-
Trans-Enantiomers: (2R,5R) and (2S,5S)
-
Cis-Enantiomers: (2R,5S) and (2S,5R)
Key Analytical Challenge: The molecule lacks a conjugated
This guide evaluates three distinct methodologies to solve this separation problem, prioritizing resolution (
Stereochemical Hierarchy & Separation Strategy
The following diagram illustrates the stereochemical relationship and the logical flow for selecting the appropriate separation strategy.
Figure 1: Stereoisomer hierarchy and method selection pathways.
Method Comparison Guide
The following table contrasts the three primary approaches available to researchers.
| Feature | Method A: Direct Crown Ether | Method B: Derivatization (NBD-Cl) | Method C: Immobilized Polysaccharide |
| Primary Mechanism | Host-Guest complexation (NH₂⁺ recognition) | H-bonding/Steric (on derivative) | H-bonding/Dipole (Direct) |
| Column Class | Chiral Crown Ether (e.g., Crownpak CR-I(+)) | Amylose/Cellulose (e.g., Chiralpak AD/IC) | Immobilized Amylose (e.g., Chiralpak IA/IC) |
| Detection | Low UV (200-210 nm), RI, or MS | High UV (470 nm) / Fluorescence | Low UV (210 nm) or MS |
| Sensitivity | Low (µg/mL range) | High (ng/mL range) | Moderate (with MS) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Reaction required) | Minimal |
| Elution Order | Dictated by amine configuration | Dictated by steric fit of derivative | Variable |
| Best For | Purity Assay of Raw Material | Bioanalysis / Trace Impurities | Process Monitoring (MS detection) |
Detailed Experimental Protocols
Method A: Direct Separation via Crown Ether (Recommended for Purity Assay)
This method utilizes the specific ability of crown ethers (18-crown-6 derivatives) to complex with the protonated secondary amine at the N4 position. It is the most "atom-efficient" method but requires a detector capable of handling non-chromophoric compounds (RI or CAD) or low-UV operation.
-
Column: Crownpak CR-I(+) or CR(+) (Daicel), 150 x 4.0 mm, 5 µm.
-
Mobile Phase: Perchloric acid (HClO₄) aqueous solution (pH 1.5 to 2.0).
-
Note: Methanol (10-15%) can be added to reduce retention time.
-
-
Flow Rate: 0.4 - 0.8 mL/min (Lower flow improves cation exchange equilibrium).
-
Temperature: 10°C - 25°C (Lower temperature enhances chiral recognition).
-
Detection: UV 200 nm (if mobile phase is pure) or Refractive Index (RI).
Mechanism: The ammonium ion (-NH₂⁺-) of the piperazine sits inside the crown ether cavity. The chiral barriers on the crown ether discriminate between the (R) and (S) configurations at the adjacent carbons.
Method B: Pre-Column Derivatization with NBD-Cl (Recommended for Trace Analysis)
For drug development contexts where sensitivity is paramount (e.g., cleaning validation or PK studies), derivatization introduces a strong chromophore/fluorophore.
Reaction Scheme:
1,2,5-trimethylpiperazine + NBD-Cl
Protocol:
-
Reagents:
-
Stock Solution: 1 mg/mL 1,2,5-trimethylpiperazine in Methanol.
-
Reagent: 5 mg/mL 4-chloro-7-nitrobenzofurazan (NBD-Cl) in MeOH.
-
Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃).
-
-
Procedure:
-
Mix 100 µL Sample + 100 µL Buffer + 200 µL NBD-Cl reagent.
-
Incubate at 60°C for 30 minutes (protected from light).
-
Quench with 50 µL 1M HCl.
-
Dilute with Mobile Phase before injection.[1]
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H or Chiralpak IC (250 x 4.6 mm).
-
Mobile Phase: n-Hexane : Ethanol (80:20 v/v).
-
Detection: UV 470 nm or Fluorescence (Ex 470 nm / Em 530 nm).
-
Result: Baseline separation of all 4 isomers is typically achieved due to the added steric bulk and rigid interaction sites provided by the NBD group.
-
Data Analysis & Troubleshooting
Expected Chromatographic Parameters
| Parameter | Direct (Crown Ether) | Derivatized (AD-H) |
| Retention Factor ( | 2.0 - 8.0 | 1.5 - 5.0 |
| Selectivity ( | 1.1 - 1.3 | 1.2 - 1.5 |
| Resolution ( | 1.5 - 2.5 | > 3.0 |
| Tailing Factor ( | 1.2 - 1.8 (pH dependent) | 1.0 - 1.1 |
Troubleshooting Guide ("The Why")
Issue 1: Peak Tailing (Direct Method)
-
Cause: Interaction between the basic piperazine nitrogens and residual silanols on the silica support.
-
Fix:
-
For Crownpak: Ensure pH is strictly acidic (< 2.0) to keep amines fully protonated.
-
For Polysaccharide (Method C): Add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) to the mobile phase. Note: EDA is often superior for piperazines as it acts as a stronger masking agent.
-
Issue 2: Poor Resolution of Cis/Trans Diastereomers
-
Cause: Chiral columns are optimized for enantiomers, not always diastereomers.
-
Fix: Use a coupled column approach. First, use an achiral C18 or Silica column to separate Cis from Trans (diastereomeric separation), then switch to the chiral column for enantiomeric resolution. However, Method B (Derivatization) usually resolves all four in a single run due to the significant structural change.
Issue 3: "Ghost" Peaks in Derivatization
-
Cause: Hydrolysis of NBD-Cl to NBD-OH (fluorescent byproduct).
-
Fix: Run a blank derivatization. NBD-OH usually elutes early. Ensure the quench step (HCl) is performed to stop side reactions.
Workflow Visualization
The following diagram details the decision logic for Method B (Derivatization), ensuring data integrity.
Figure 2: Analytical workflow for high-sensitivity derivatization method.
References
-
Reddy, P. R., et al. (2012).[3] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[3] Link
-
BenchChem Application Note. (2025). "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." BenchChem Technical Guides. Link
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)." Chiral Technologies. Link
-
Sigma-Aldrich. "Basics of Chiral HPLC & Inclusion Complexing." Technical Resource Library. Link
-
Santa Cruz Biotechnology. "Product Data: (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine."[4] SCBT Catalog. Link
Sources
Analytical Methodologies for Interpreting H-NMR Spectra of (2S,5S)-1,2,5-Trimethylpiperazine: A Comparison Guide
(2S,5S)-1,2,5-trimethylpiperazine is a heavily utilized chiral building block in the development of targeted therapeutics and advanced catalysts. However, validating its isomeric purity and structural integrity presents a notorious analytical challenge. Because piperazine rings undergo rapid chair-chair interconversion and nitrogen inversion at room temperature, their Nuclear Magnetic Resonance (NMR) spectra often suffer from severe line broadening and complex multiplet overlap.
Furthermore, while (2S,5S)-2,5-dimethylpiperazine possesses a
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical workflows—Standard 1D 1H-NMR , Variable Temperature (VT) NMR , and 2D NMR Spectroscopy —used to resolve these complexities. This guide will help you select the optimal methodology for your structural elucidation and purity validation needs.
The Analytical Challenge: Causality Behind Spectral Complexity
To understand why advanced NMR techniques are often required, we must first examine the causality behind the molecule's spectral behavior:
-
Broken Symmetry & Diastereotopic Protons: In the (2S,5S) isomer, the two C-methyl groups are trans to each other. In the lowest-energy chair conformation, both methyl groups occupy equatorial positions. However, because N1 is methylated and N4 is not, the C2-CH3 and C5-CH3 groups are no longer equivalent. They will appear as two distinct doublets. Similarly, the methylene protons at C3 and C6 split into four distinct signals (axial and equatorial for each carbon) due to their diastereotopic nature[1].
-
Conformational Exchange: At 298 K, the N1-methyl group undergoes rapid inversion between axial and equatorial states, and the ring itself may experience partial flexing. If this exchange occurs at a rate comparable to the NMR timescale (intermediate exchange), the signals for the N-CH3 and adjacent ring protons will broaden significantly, obscuring critical
-coupling information,[2].
Comparison of Analytical Workflows
Alternative A: Standard 1D 1H-NMR (298 K)
The Baseline Approach
Standard 1D 1H-NMR is the default method for quick purity checks. However, for (2S,5S)-1,2,5-trimethylpiperazine, it often yields ambiguous results. The N-CH3 signal may appear as a broad hump rather than a sharp singlet, and the overlapping multiplets of the C3 and C6 protons make it impossible to extract accurate vicinal coupling constants (
Alternative B: Variable Temperature (VT) 1H-NMR (253 K)
The Dynamic Resolution Approach
By lowering the temperature of the sample below the coalescence temperature (
Alternative C: 2D NMR Suite (COSY, HSQC, NOESY)
The Definitive Stereochemical Approach When distinguishing the (2S,5S) isomer from its (2R,5S)meso diastereomer, 1D NMR is insufficient. The 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment maps spatial proximity (< 5 Å) rather than through-bond coupling. In the (2S,5S) isomer, the axial protons at C2 and C5 will show strong NOE cross-peaks to the adjacent axial protons at C3 and C6, confirming the trans relationship of the equatorial methyl groups.
Quantitative Data & Performance Comparison
| Analytical Methodology | Resolution of Diastereotopic Protons | Stereochemical Confirmation | Time Investment | Diagnostic Confidence | Best Use Case |
| 1D 1H-NMR (298 K) | Poor (Broadened/Overlapping) | None (Inferred only) | < 5 mins | Low | Routine reaction monitoring |
| VT 1H-NMR (253 K) | Excellent (Sharp, distinct | Moderate (Based on Karplus equation) | 30-45 mins | Medium | Resolving conformational exchange |
| 2D NMR (NOESY/HSQC) | Excellent (Correlated via HSQC) | High (Direct spatial mapping) | 2-4 hours | Absolute | API characterization & patent filing |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols when characterizing (2S,5S)-1,2,5-trimethylpiperazine.
Protocol 1: VT-NMR for Conformational Freezing
Objective: Eliminate exchange broadening to resolve the C2/C5 methyl doublets.
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of
(preferred over due to its lower freezing point, allowing for deeper cooling). -
Temperature Calibration (Self-Validation Step): Before inserting the sample, insert a 100% Methanol NMR standard. Use the chemical shift difference (
) between the OH and peaks to calibrate the probe temperature precisely to 253 K. -
Acquisition: Lock, tune, and shim the probe at 253 K. Acquire 16-32 scans with a relaxation delay (
) of 2 seconds. -
Data Validation: The experiment is successful if the broad N-CH3 hump resolves into a sharp singlet, and the C3/C6 methylene envelope splits into distinct axial and equatorial signals with measurable geminal coupling.
Protocol 2: NOESY for Absolute Stereochemical Assignment
Objective: Confirm the trans-diequatorial configuration of the C2 and C5 methyls.
-
Sample Degassing (Critical): Dissolve 20 mg of the analyte in 0.6 mL of
. Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen acts as a relaxation sink, which destroys the delicate NOE signals. Degassing is a mandatory self-validating step for high-quality NOESY. -
Parameter Setup: Set the mixing time (
) to 400 ms. For small molecules like trimethylpiperazine (MW ~128 g/mol ), the NOE builds up slowly, and a longer mixing time prevents the signal from crossing zero (the "null point" of the NOE curve). -
Acquisition & Validation: Acquire the 2D spectrum. Validate the (2S,5S) stereochemistry by observing a cross-peak between the C2-H (axial) and the C6-H (axial). The absence of an NOE cross-peak between the C2-CH3 and C5-CH3 groups confirms they are strictly on opposite faces of the ring.
Analytical Decision Workflow
The following diagram illustrates the logical workflow for selecting the appropriate NMR technique based on the initial spectral data.
Caption: Decision matrix for resolving structural ambiguities in piperazine NMR spectra.
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances (RSC Publishing) URL:[Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL:[Link]
-
Triazene derivatives of (1,x)-diazacycloalkanes. Part X. Synthesis and characterization of a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines Source: Canadian Journal of Chemistry (via Monash University) URL:[Link]
-
2,5-Dimethylpiperazine | C6H14N2 | CID 7816 Source: PubChem (National Institutes of Health) URL:[Link]
Sources
Technical Guide: NMR Discrimination of (2S,5S) and (2R,5R)-1,2,5-Trimethylpiperazine
Executive Summary
The Challenge: (2S,5S)-1,2,5-trimethylpiperazine and its enantiomer (2R,5R) possess identical scalar physical properties in achiral environments. In standard
The Solution: To distinguish these isomers, you must introduce a chiral influence that converts the relationship between the analytes from enantiomeric (identical NMR) to diastereomeric (distinct NMR). This guide compares and details the two most effective protocols:
-
Chiral Shift Reagents (CSRs): Non-covalent complexation using Lanthanides (e.g., Eu(hfc)
). -
Chiral Derivatizing Agents (CDAs): Covalent modification using Mosher’s Acid Chloride.
Strategic Decision Matrix
Before selecting a protocol, evaluate your sample constraints and data requirements.
Figure 1: Decision tree for selecting the appropriate chiral discrimination method.
Comparative Analysis of Methods
| Feature | Method A: Chiral Shift Reagent (CSR) | Method B: Mosher's Amide (CDA) |
| Reagent | Eu(hfc) | ( |
| Mechanism | Lewis Acid-Base Complexation (Fast exchange) | Covalent Amide Bond Formation (Irreversible) |
| Time Required | < 30 Minutes (In-tube titration) | 2–4 Hours (Reaction + Workup) |
| Sample Recovery | Possible (Extraction/Chelation) | Difficult (Requires hydrolysis) |
| Resolution ( | Moderate (0.05 – 0.5 ppm) | High (0.05 – 1.0 ppm) |
| Risk Factors | Line broadening (paramagnetic); Moisture sensitive | Kinetic resolution (if reaction <100%); Racemization |
| Best Reporter Signals | N-Me and C-Me doublets | C-Me doublets and CF |
Method A: Chiral Shift Reagent Protocol (Eu(hfc) )
This is the preferred method for rapid determination of enantiomeric excess (ee) when sample recovery is desired. 1,2,5-trimethylpiperazine has two basic nitrogens; however, the sterically less hindered N4 (secondary amine) and N1 are both potential coordination sites. The paramagnetic Europium induces downfield shifts, splitting the enantiomeric signals.
Materials
-
Analyte: 5–10 mg of 1,2,5-trimethylpiperazine.
-
Reagent: Eu(hfc)
[Europium(III) tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)]. -
Solvent: CDCl
(Must be anhydrous; water competes for coordination).
Step-by-Step Protocol
-
Baseline Scan: Dissolve the amine (10 mg) in 0.6 mL CDCl
. Acquire a standard H NMR spectrum. Identify the doublet for the C2/C5 methyl groups (approx. 1.0–1.2 ppm) and the N-methyl singlet (approx. 2.2 ppm). -
Preparation of CSR Solution: In a separate vial, dissolve ~15 mg of Eu(hfc)
in 0.2 mL CDCl . -
Stepwise Titration:
-
Optimization: Continue adding CSR in 10
L increments until the methyl doublets of the enantiomers split into two distinct sets of doublets (or the N-methyl singlet splits into two singlets).-
Target Ratio: Usually 0.2 to 0.5 equivalents of Eu(hfc)
per equivalent of amine provides optimal splitting without excessive line broadening.
-
-
Data Analysis: Integrate the split signals.
Technical Note: If signals become too broad (paramagnetic relaxation), switch to Pr(hfc)
Method B: Mosher's Amide Derivatization (CDA)
This method is required if you need to determine the absolute configuration (assigning which is 2S,5S vs 2R,5R) or if the CSR method fails due to broadening. The secondary amine at position 4 reacts with Mosher's acid chloride to form stable diastereomers.
Mechanism
The reaction converts the enantiomeric mixture into two diastereomers:
-
(2S,5S)-Amine + (
)-MTPA-Cl ( )-MTPA-(2S,5S)-Amide -
(2R,5R)-Amine + (
)-MTPA-Cl ( )-MTPA-(2R,5R)-Amide
Note: The Cahn-Ingold-Prelog (CIP) priority of the chiral center in Mosher's acid changes from (R) in the chloride to (S) in the amide/ester due to the substitution of Cl for N/O.
Protocol
-
Reaction:
-
In a clean vial, dissolve 5 mg of 1,2,5-trimethylpiperazine in 0.5 mL CDCl
. -
Add 10
L of dry Pyridine (acid scavenger). -
Add 1.2 equivalents of (
)-(-)-MTPA-Cl (approx. 10 L).
-
-
Incubation: Shake the vial and let it stand at room temperature for 1 hour. (Reaction is usually fast for secondary amines).
-
Quench (Optional but recommended): Add 1 drop of D
O to hydrolyze excess acid chloride, preventing interference. -
Measurement: Transfer directly to an NMR tube.
-
Analysis (
H and F):- H NMR: Focus on the C5-Methyl group (adjacent to the new amide bond). The anisotropic shielding of the Mosher phenyl group will shift the C5-Me protons differently for the (S,S) vs (R,R) isomer.
-
F NMR: This is often superior. The CF
group on the Mosher moiety usually appears as a singlet around -69 ppm. In the diastereomeric mixture, you will see two distinct singlets (one for each isomer).
Interpreting the Configuration (The "Riguera" Model)
To assign absolute configuration, you ideally need to make both the (
-
Construct a Newman projection looking down the N4-C(Carbonyl) bond.
-
The phenyl group of the MTPA shields protons on its side of the plane (causing negative
). -
By mapping the positive and negative
values of the ring protons (H3, H5, Me5), you can deduce the spatial arrangement (2S,5S vs 2R,5R).
Visualization of Interaction
Figure 2: Transformation of enantiomers into magnetically distinct diastereomers via Mosher derivatization.
References
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Sigma-Aldrich. (2024). Product Specification: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]. Link
Sources
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. chemrxiv.org [chemrxiv.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Determination of Enantiomeric Purity of (2S,5S)-1,2,5-Trimethylpiperazine
The following guide provides a comparative technical analysis for determining the enantiomeric purity of (2S,5S)-1,2,5-trimethylpiperazine . This document is structured for researchers and drug development professionals, focusing on actionable protocols, mechanistic validation, and data-driven comparisons.
Content Type: Publish Comparison Guide Audience: Senior Scientists, Analytical Chemists, Process Engineers
Executive Summary & Structural Analysis
(2S,5S)-1,2,5-trimethylpiperazine is a critical chiral building block in the synthesis of delta-opioid receptor ligands and other CNS-active agents. Its structural integrity is defined by two chiral centers at C2 and C5 and a tertiary amine at N1. The molecule possesses a secondary amine at N4 , which serves as the primary handle for derivatization.
Analytical Challenges:
-
Lack of Chromophore: The native molecule has negligible UV absorption above 210 nm, making direct UV-HPLC challenging without derivatization or specialized detectors (CAD, ELSD, MS).
-
Basicity: The two nitrogen atoms can cause severe peak tailing on silica-based columns unless mobile phase modifiers are used.[1]
-
Volatility: The low molecular weight allows for GC analysis, provided the polarity is managed.
This guide compares three industry-standard methodologies: Chiral HPLC (Derivatized) , Quantitative NMR (Mosher's Method) , and Chiral GC .
Method A: Chiral HPLC with Pre-Column Derivatization (Recommended)
Best For: QC release testing, trace impurity quantification (<0.1%), and high-throughput screening.
The Strategy: Derivatization for Detectability
Direct analysis is possible with MS detection, but for robust optical purity determination in a QC setting, converting the secondary amine (N4) to a benzamide or dinitrobenzamide derivative is superior. This introduces a strong UV chromophore and reduces the basicity of the N4 center, improving peak shape.
Experimental Protocol
Step 1: Derivatization
-
Dissolve 10 mg of (2S,5S)-1,2,5-trimethylpiperazine in 1.0 mL of DCM.
-
Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride (or benzoyl chloride) and 2.0 equivalents of Triethylamine (TEA).
-
Stir at RT for 30 minutes.
-
Quench with water, extract with DCM, and dry over Na2SO4.
-
Dilute to 0.5 mg/mL in mobile phase for injection.
Step 2: Chromatographic Conditions
-
Column: Chiralpak IC or Chiralpak AD-H (Amylose-based columns are preferred for piperazine amides).
-
Dimensions: 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: Hexane : Isopropanol (80:20 v/v).[3]
-
Note: If analyzing the underivatized amine directly, add 0.1% Diethylamine (DEA) to the mobile phase.
-
-
Detection: UV at 254 nm (for dinitrobenzoyl derivative).
-
Temperature: 25°C.
Data Analysis
The (2S,5S) enantiomer and its (2R,5R) antipode will elute as distinct peaks. The derivatization often enhances resolution (
Performance Metrics:
| Metric | Value |
|---|
| Resolution (
Method B: Quantitative NMR (qNMR) with Mosher's Acid
Best For: Initial stereochemical assignment, reference standard qualification, and when no chiral column is available.
The Principle: Self-Validating Stereochemistry
This method utilizes (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to derivatize the N4 secondary amine. This converts the enantiomeric mixture into a pair of diastereomers.[5] The distinct magnetic environments created by the Mosher auxiliary cause chemical shift differences (
Experimental Protocol
Step 1: In-Situ Derivatization
-
Reaction A: In a clean NMR tube, dissolve 5 mg of the analyte in 0.6 mL
. Add 10 µL dry pyridine and 10 µL (R)-(-)-MTPA-Cl . Shake and let stand for 10 mins. -
Reaction B (Optional Validation): Repeat with (S)-(+)-MTPA-Cl to confirm
patterns.
Step 2: NMR Acquisition
-
Instrument: 400 MHz or higher.
-
Nucleus:
(standard) and (highly sensitive, singlet peaks). -
Parameters: d1 > 5s (ensure full relaxation for quantitation).
Data Interpretation
The diastereomeric amides will show distinct signals for the C5-Methyl and C2-Methyl groups.
-
Equation:
-
Where
is the integration of the corresponding methyl doublet or fluorine singlet.
Visualization of Mosher Analysis Workflow:
Caption: Logical workflow for determining enantiomeric purity using Mosher's Acid derivatization.
Method C: Chiral Gas Chromatography (GC)
Best For: Process monitoring, volatile intermediates, and solvent-free analysis.
The Strategy
Due to the low molecular weight of 1,2,5-trimethylpiperazine, GC is a viable option. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve volatility and peak symmetry, although direct analysis on specific cyclodextrin columns is possible.
Experimental Protocol
Step 1: Sample Prep
-
Dissolve 5 mg sample in 1 mL Hexane.
-
Add 50 µL TFAA and 50 µL Pyridine. Heat at 60°C for 20 mins.
-
Wash with dilute
, dry organic layer, and inject.
Step 2: GC Conditions
-
Column: Rt-βDEXse or Cyclosil-B (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 80°C (1 min)
5°C/min 180°C. -
Detector: FID (250°C).
Comparative Analysis & Decision Matrix
The following table contrasts the three methods to aid in selection based on laboratory resources and requirements.
| Feature | Method A: Chiral HPLC (Derivatized) | Method B: qNMR (Mosher) | Method C: Chiral GC |
| Primary Use Case | Final Product QC / Release | R&D / Structure Validation | In-Process Control (IPC) |
| Accuracy | High (>99.9%) | Medium (Integration limits) | High |
| LOD (Limit of Detection) | Very Low (<0.05%) | Moderate (~1-2%) | Low (<0.1%) |
| Sample Prep Time | 45 mins (Derivatization) | 15 mins (In-situ) | 30 mins |
| Cost Per Run | High (Solvents/Column) | Low (Deuterated solvent) | Low (Gas) |
| Equipment | HPLC-UV | NMR Spectrometer (400MHz+) | GC-FID |
Decision Logic for Researchers
Caption: Decision tree for selecting the optimal analytical method based on equipment and sample state.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link
-
Sigma-Aldrich. (2025). Chiral HPLC Analysis of Piperazine Derivatives using Chiralpak IC. Technical Application Note. Link
-
Restek Corporation. (2024). A Guide to the Analysis of Chiral Compounds by GC: Cyclodextrin Phases. Restek Technical Guides. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Link
Sources
A Comparative Guide to the Optical Rotation of Trimethylpiperazine Stereoisomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the optical rotation values for trimethylpiperazine stereoisomers, offering both theoretical insights and practical experimental guidance for researchers, scientists, and professionals in drug development. By understanding the optical properties of these chiral molecules, researchers can better characterize stereoisomers, a critical step in the development of safe and effective pharmaceuticals.
The Significance of Chirality and Optical Rotation in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1][2] Enantiomers, which are pairs of these mirror-image stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[3][4] Consequently, regulatory agencies worldwide increasingly favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of enantiomers).[4]
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[5][6] This property is measured using a polarimeter and is a key characteristic used to distinguish between enantiomers.[5][6] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted as (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, denoted as (-)) to an equal magnitude.[2] A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out.[7]
Understanding Trimethylpiperazine Stereoisomers
Piperazine and its derivatives are common scaffolds in medicinal chemistry.[8][9] The introduction of methyl groups onto the piperazine ring, as in trimethylpiperazine, can create one or more chiral centers, leading to the existence of various stereoisomers. For instance, in 2,3,5-trimethylpiperazine, the carbon atoms at positions 2, 3, and 5 can be chiral centers depending on the substitution pattern.
The spatial arrangement of these methyl groups determines the specific stereoisomer (e.g., (2R, 3R, 5S) or (2S, 3S, 5R)). Each of these stereoisomers will have a unique three-dimensional structure, and the chiral isomers will exhibit optical activity.
Experimental Determination of Optical Rotation: A Practical Guide
The measurement of optical rotation is performed using a polarimeter.[5] The key output of this measurement is the specific rotation, [α], which is a standardized value that accounts for experimental variables.
Key Concepts in Polarimetry
-
Observed Rotation (α): The angle of rotation measured by the polarimeter in degrees.[10]
-
Specific Rotation ([α]): A standardized measure of a compound's optical activity. It is an intensive property and a characteristic physical constant for a given chiral compound under specific conditions.[4][10]
The specific rotation is calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).[10][11]
Experimental Workflow for Polarimetry
The following diagram illustrates the typical workflow for measuring the optical rotation of a trimethylpiperazine stereoisomer sample.
Caption: Experimental workflow for determining the specific rotation of a chiral compound using polarimetry.
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the trimethylpiperazine stereoisomer to be analyzed is of high purity, as impurities can affect the optical rotation measurement. Chiral separation techniques such as preparative chiral chromatography may be necessary to isolate individual stereoisomers.
-
Accurately weigh a sample of the purified stereoisomer.
-
Dissolve the sample in a pre-determined volume of an achiral solvent (e.g., methanol, ethanol, or water) in a volumetric flask. The choice of solvent is important and should be reported with the results.
-
Calculate the concentration (c) of the solution in g/mL or g/100mL.
-
-
Instrument Preparation and Calibration:
-
Power on the polarimeter and the sodium lamp, allowing sufficient time for stabilization as per the manufacturer's instructions.
-
Fill the sample cell with the pure solvent that was used to prepare the sample solution.
-
Place the solvent-filled cell in the polarimeter and zero the instrument. This step corrects for any background rotation from the solvent or the cell itself.
-
-
Measurement:
-
Empty the sample cell and rinse it a few times with the prepared sample solution.
-
Carefully fill the cell with the sample solution, ensuring that no air bubbles are trapped in the light path.
-
Place the filled sample cell into the sample chamber of the polarimeter.
-
Record the observed rotation (α). It is good practice to take multiple readings and average them to ensure accuracy.
-
-
Calculation of Specific Rotation:
-
Note the path length (l) of the sample cell, which is typically provided by the manufacturer (e.g., 1 dm).
-
Use the measured observed rotation (α), the calculated concentration (c), and the known path length (l) to calculate the specific rotation [α] using the formula mentioned above.
-
Report the specific rotation along with the temperature, wavelength, and solvent used, for example: [α]22D = +35.65° (c 0.6, MeOH).
-
Comparative Analysis of Optical Rotation Values
Table 1: Example of Specific Rotation for a Chiral Piperazine Derivative
| Compound | Specific Rotation ([α]22D) | Conditions |
| (3S)-1-Ethyl-1,3-dimethyl-4-(4-(6-methylpicolinamido)phenyl)piperazin-1-ium Iodide | +35.65° | c = 0.6%, Methanol |
Data sourced from Andleeb et al. (2025).[12]
It is expected that the corresponding (3R)-enantiomer would have a specific rotation of approximately -35.65° under the same conditions. Diastereomers, which are stereoisomers that are not mirror images, will have different and unrelated specific rotation values. Meso compounds, which are achiral despite having chiral centers, will have a specific rotation of 0°.
The following diagram illustrates the relationship between different types of stereoisomers and their expected optical rotation properties.
Caption: Relationship between trimethylpiperazine stereoisomers and their optical rotation properties.
Conclusion
The determination of optical rotation is an indispensable tool for the characterization and quality control of chiral molecules like trimethylpiperazine stereoisomers in the pharmaceutical industry. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol for measuring specific rotation, and a framework for comparing the optical properties of different stereoisomers. While specific rotation values for all trimethylpiperazine isomers are not compiled in a single public resource, the methodologies described herein empower researchers to generate this critical data, thereby supporting the development of safer and more effective stereochemically pure drugs.
References
-
Andleeb, H., Papke, R. L., Richter, K., Grau, V., Hone, A. J., Kerr, A., McIntosh, J. M., Stokes, C., & Thakur, G. A. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
-
Galdino, F. T., de Paula, L. F., & de Oliveira, R. B. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. The Journal of Physical Chemistry B. [Link]
-
Galdino, F. T., de Paula, L. F., & de Oliveira, R. B. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. PMC. [Link]
-
O'Shea, D. F., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PMC. [Link]
-
Jones, A. et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]
-
Kumar, S. et al. (2021). Nonlinear optical activity of piperazine-1,4-diium bis(sulfanilate) compound. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]
-
Science Mania. (2024, May 4). Understanding Specific Rotation: A Key Property of Chiral Compounds. Science Mania. [Link]
-
Chemistry Steps. (2021, November 12). Specific Rotation. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Specific rotation. In Wikipedia. Retrieved March 3, 2026, from [Link]
-
Save My Exams. (2024, December 23). Optical Isomers - A Level Chemistry Revision Notes. Save My Exams. [Link]
-
Unacademy. (n.d.). Optical isomerism is type of stereoisomerism. Optical isomers have the ability to r. Unacademy. [Link]
-
S. Nagarajan et al. (2014). Synthesis and characterization of new piperazine fused triazoles. ResearchGate. [Link]
-
Andleeb, H., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
-
Knowles, R. R., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]
-
S. Kumar et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Clark, J. (2012, November 15). stereoisomerism - optical isomerism. Chemguide. [Link]
-
LibreTexts Chemistry. (2020, May 30). 6.7: Optical Activity and Racemic Mixtures. [Link]
-
El-Sayed, W. M., et al. (2017). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Kumar, R., et al. (2015). Synthesis, characterization and reactivity study of aluminum compounds incorporating bi- and tri-dentate pyrrole–piperazine ligands. RSC Publishing. [Link]
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Safety Operating Guide
Personal protective equipment for handling (2S,5S)-1,2,5-Trimethylpiperazine
As a Senior Application Scientist who has overseen the synthesis and scale-up of numerous chiral amine building blocks, I recognize that handling (2S,5S)-1,2,5-Trimethylpiperazine requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a critical, stereospecific intermediate in drug development, but it presents significant occupational hazards.
To build a truly safe laboratory environment, we must move beyond blindly following rules and understand the causality behind our safety protocols. This guide provides a self-validating system of procedures designed to protect personnel, maintain scientific integrity, and ensure environmental compliance.
Hazard Profile & Mechanistic Causality
Understanding the exact mechanism of a chemical's hazard dictates the architecture of our safety protocols. Like most piperazine derivatives, (2S,5S)-1,2,5-Trimethylpiperazine presents two primary threat vectors[1, 4]:
-
Corrosivity & Alkalinity: The secondary and tertiary amine groups in this chiral piperazine confer strong basicity. Upon contact with the moisture inherent in human skin or eyes, the compound undergoes rapid exothermic protonation. This leads to the saponification of dermal lipids and severe, deep-tissue necrosis [2].
-
Respiratory Sensitization: Whether handled as a free base liquid or a crystalline powder, the compound can easily aerosolize. Inhalation of these alkaline particulates or vapors causes acute bronchospasm and can trigger long-term immunological respiratory sensitization [4].
Logical causality pathway linking chemical hazards of piperazines to specific PPE and mitigation.
Required Personal Protective Equipment (PPE) Matrix
To counteract these mechanistic risks, strict adherence to the following PPE matrix is mandatory. Every piece of equipment serves a specific, scientifically grounded purpose [3, 5].
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Chemical-resistant, unlined Nitrile or Neoprene gloves (≥0.11 mm thickness). | Prevents transdermal absorption and lipid saponification by alkaline amines. |
| Eye Protection | Tight-fitting safety goggles; add a face shield for volumes >50 mL/g. | Protects against corneal alkaline burns which can cause irreversible blindness. |
| Body Protection | Flame-retardant lab coat, long pants, closed-toe shoes. Chemical apron for scale-up. | Shields epidermis from accidental aerosol settling or liquid splashing. |
| Respiratory | NIOSH-approved respirator with N95/P100 particulate and organic vapor cartridges. | Filters out alkaline dust and volatile amine vapors, preventing mucosal irritation. |
Operational Workflow: Step-by-Step Handling
A self-validating protocol ensures that failure at one step prevents progression to a more dangerous state. Do not proceed to the next step unless the current step is fully verified.
Step 1: Pre-Operation Validation
-
Verify the fume hood face velocity is operating between 0.4–0.6 m/s (80–120 fpm) [4].
-
Inspect all glassware for micro-fractures; highly alkaline amines can exploit glass weaknesses over time, leading to sudden structural failure.
-
Don all PPE as outlined in the matrix above.
Step 2: Material Retrieval & Transport
-
Transport the (2S,5S)-1,2,5-Trimethylpiperazine container within a shatter-proof, chemically inert secondary container (e.g., high-density polyethylene).
-
Ensure the transport pathway and workspace are entirely clear of acidic or oxidizing agents to prevent violent, exothermic neutralization reactions [2].
Step 3: Execution (Weighing & Transfer)
-
Perform all weighing strictly inside the fume hood using an analytical balance enclosed in a draft shield.
-
Use non-sparking, anti-static spatulas (e.g., PTFE-coated) to minimize electrostatic discharge, which could ignite aerosolized amine dust [1].
-
Seal the primary container immediately after extraction. Purge the headspace with an inert gas (Argon or Nitrogen) to prevent hygroscopic degradation and oxidation [3].
Step 4: Post-Operation Decontamination
-
Wipe down the balance and fume hood surfaces with a mildly acidic solution (e.g., 1% citric acid) to neutralize residual amine traces, followed by a distilled water wipe.
Emergency Response & Spill Management
In the event of a breach in containment, immediate, algorithmic action is required to minimize exposure and prevent environmental contamination.
Algorithmic decision tree for managing (2S,5S)-1,2,5-Trimethylpiperazine spills.
Spill Management Protocol:
-
Evacuation & Assessment: For major spills outside a controlled hood environment, evacuate the laboratory immediately. Allow the HVAC/exhaust system to clear ambient aerosols before re-entry with a self-contained breathing apparatus (SCBA) [1].
-
Containment: For minor spills, do not use water , as the dissolution of piperazines is highly exothermic. Cover the spill entirely with an inert absorbent material like dry sand or vermiculite [3].
-
Collection: Use non-sparking tools to gently sweep the absorbed material into a chemically compatible, sealable polyethylene container.
-
Surface Neutralization: Wash the affected spill area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual alkalinity, then rinse thoroughly with copious amounts of water [4].
Waste Disposal Plan
Improper disposal of piperazine derivatives can lead to severe environmental toxicity and regulatory violations. Treat all waste as hazardous.
Step 1: Segregation Never mix (2S,5S)-1,2,5-Trimethylpiperazine waste with acidic, oxidizing, or halogenated waste streams. Segregate it exclusively into a dedicated, chemically compatible "Alkaline Amine Waste" container [2].
Step 2: Labeling Clearly label the container with the exact chemical name, primary hazards (Corrosive, Target Organ Toxicity), and the accumulation start date.
Step 3: Final Disposal Entrust disposal exclusively to a licensed hazardous waste management facility. The standard and safest method for piperazine destruction is high-temperature incineration in a licensed apparatus equipped with an exhaust scrubber to capture dangerous nitrogen oxide (NOx) emissions[2, 3].
References
-
"Piperazine - Safety Data Sheet", European Directorate for the Quality of Medicines & HealthCare (EDQM). URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
